Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Description
The exact mass of the compound Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPMUVBEPVNPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098131-64-5 | |
| Record name | tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Whitepaper: Chemical & Physical Properties of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the shift from flat, planar aromatic rings to complex, three-dimensional architectures is a proven strategy for improving the clinical success rates of small-molecule therapeutics. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) has emerged as a critical dielectrophilic building block in this paradigm[1][2]. By enabling the efficient synthesis of spirocyclic bioisosteres—specifically spiro[3.3]heptanes and azaspiro[3.3]heptanes—this compound allows drug development professionals to precisely tune physicochemical properties, enhance metabolic stability, and increase the fraction of sp³ hybridized carbons (Fsp³) in lead compounds[3][4].
This technical guide provides an in-depth analysis of the compound's chemical properties, mechanistic utility, and field-proven experimental protocols for spirocyclization.
Quantitative Data & Physical Properties
Understanding the baseline physicochemical properties of this building block is essential for optimizing reaction conditions and downstream purification. The quantitative data is summarized in the table below:
| Property | Value |
| IUPAC Name | tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate |
| CAS Number | 2098131-64-5 |
| Molecular Formula | C₁₀H₁₇Br₂NO₂ |
| Molecular Weight | 343.06 g/mol |
| Appearance | White to off-white solid |
| Calculated LogP | ~2.47 |
| Purity (Standard) | ≥ 97.0% |
| SMILES | CC(C)(C)OC(=O)N1CC(CBr)(CBr)C1 |
Data compiled from authoritative chemical suppliers including Fluorochem[5] and BenchChem[2].
Structural Significance & Mechanistic Insights
The utility of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is rooted in its highly rational structural design. Every moiety serves a specific chemical purpose:
-
The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group provides orthogonal protection. It is completely stable to the nucleophiles (e.g., primary amines) and strong organic bases (e.g., DIPEA, DBU) required during the spirocyclization step[6][7]. Once the spirocycle is formed, the Boc group can be cleanly cleaved under acidic conditions (such as TFA in DCM or HCl in dioxane) to liberate the azetidine nitrogen for subsequent functionalization (e.g., amide coupling or reductive amination).
-
The Bis(bromomethyl) Dielectrophile: Primary alkyl bromides are excellent substrates for bimolecular nucleophilic substitution (Sₙ2). The presence of two identical leaving groups allows for a double alkylation event with a single primary amine nucleophile.
-
The Thorpe-Ingold Effect: The geminal substitution at the 3-position of the azetidine ring is the mechanistic key to this molecule's success. The bulky azetidine ring compresses the internal bond angle between the two bromomethyl groups. This steric compression forces the reactive bromomethyl arms closer together, drastically lowering the entropic barrier and kinetically favoring the intramolecular cyclization step over unwanted intermolecular oligomerization.
Experimental Workflows: Spirocyclization Protocols
The most common application of this building block is the synthesis of 2,6-diazaspiro[3.3]heptane derivatives. The following protocol is a self-validating system adapted from recent pharmaceutical patents targeting Emopamil-binding protein inhibitors[6] and Ikaros zinc finger (IKZF) degraders[7][8].
Step-by-Step Methodology: Synthesis of a Spirocyclic Scaffold
Objective: Double nucleophilic substitution of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate with a primary amine.
-
Preparation & Solvation: In a microwave-safe reaction vial, dissolve the primary amine (1.0 equiv) in an anhydrous, polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Dielectrophile Addition: Add tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 equiv) to the solution.
-
Expert Insight: To strictly favor intramolecular cyclization, maintain a high dilution (e.g., 0.05 M to 0.1 M). High dilution minimizes the probability of two mono-alkylated intermediates colliding, thereby suppressing intermolecular polymerization[4].
-
-
Base Introduction: Add a non-nucleophilic steric base such as N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 to 2.5 equiv)[6][7].
-
Expert Insight: The base neutralizes the hydrobromic acid (HBr) generated during the Sₙ2 displacements, preventing the protonation of the nucleophilic amine.
-
-
Microwave-Assisted Cyclization: Seal the vial and subject the mixture to microwave irradiation at 130 °C for 4 hours[8].
-
Expert Insight: Forming highly strained four-membered rings (like the second ring in a spiro[3.3]heptane system) carries a high activation energy barrier. Microwave irradiation provides rapid, uniform volumetric heating that overcomes this barrier efficiently, drastically reducing reaction times compared to conventional thermal heating while minimizing degradation.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water (4x) and brine. The repeated water washes are critical for fully extracting the high-boiling DMF/NMP solvent[6].
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via normal-phase column chromatography (e.g., gradient of 0 → 100% EtOAc in hexanes, followed by 0 → 30% MeOH in DCM) to yield the pure Boc-protected spirocycle[8].
Workflow of double nucleophilic substitution for spirocycle synthesis.
Applications in Drug Development
The integration of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate into medicinal chemistry pipelines is driven by the concept of bioisosterism .
When drug developers replace planar rings (such as benzenes or simple piperidines) with spirocyclic systems, they fundamentally alter the molecule's pharmacological profile:
-
Increased Fsp³: The "escape from flatland" increases the 3D character of the molecule. Higher Fsp³ fractions statistically correlate with higher clinical success rates due to improved aqueous solubility[4].
-
Reduced Off-Target Toxicity: Planar aromatic systems often suffer from promiscuous binding (e.g., hERG liability or intercalation into DNA). The steric bulk and 3D vector projection of spirocycles disrupt these non-specific planar interactions.
-
Targeted Degraders: In the development of PROTACs and molecular glues, such as Ikaros zinc finger (IKZF) family degraders[7], spirocyclic linkers provide rigid, predictable vectors that precisely orient the target protein toward the E3 ligase, optimizing degradation efficiency.
Pharmacological impact of spirocyclic bioisostere integration in drug design.
References
- World Intellectual Property Organization (WIPO). "WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof." Google Patents.
- World Intellectual Property Organization (WIPO). "WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof." Google Patents.
Sources
- 1. tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate 97% | CAS: 2098131-64-5 | AChemBlock [achemblock.com]
- 2. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | 2098131-64-5 | Benchchem [benchchem.com]
- 3. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | 2098131-64-5 | Benchchem [benchchem.com]
- 4. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1251020-88-8 | Benchchem [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof - Google Patents [patents.google.com]
- 8. WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof - Google Patents [patents.google.com]
Thermodynamic Stability and Reactivity Profiling of tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Executive Summary
tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) is a highly specialized, bifunctional electrophilic building block widely utilized in modern medicinal chemistry[1]. It serves as a critical precursor for the synthesis of complex spirocyclic scaffolds, such as 2-oxa-6-azaspiro[3.3]heptanes and 2,6-diazaspiro[3.3]heptanes, which are prized for their ability to improve the pharmacokinetic profiles and ligand efficiency of drug candidates.
However, handling this compound requires a rigorous understanding of its thermodynamic and kinetic properties. The convergence of a strained four-membered azetidine ring, a thermally labile tert-butyloxycarbonyl (Boc) protecting group, and two highly reactive primary alkyl bromides creates a complex stability profile. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, degradation pathways, and field-proven experimental protocols to maximize synthetic yield while suppressing autocatalytic decomposition.
Structural & Thermodynamic Fundamentals
To master the reactivity of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate, one must first deconstruct the thermodynamic forces at play within its molecular architecture.
Azetidine Ring Strain
The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol, placing its thermodynamic stability between that of highly reactive aziridines (27.7 kcal/mol) and relatively stable pyrrolidines (5.4 kcal/mol)[2]. This strain fundamentally drives the molecule's susceptibility to ring-opening reactions. The sp3 hybridized carbons are forced into compressed bond angles (~90°), resulting in significant torsional and angle strain.
Steric Shielding and the Boc Group
The presence of the bulky N-Boc group and the 3,3-disubstitution provides a kinetic barrier (steric shielding) against premature nucleophilic attack at the ring carbons. The Boc group delocalizes the nitrogen lone pair via resonance into the carbamate carbonyl, reducing the basicity and nucleophilicity of the azetidine nitrogen. This prevents the nitrogen from participating in intramolecular side reactions or initiating cationic polymerization[3].
The Autocatalytic Degradation Trap (Causality of Instability)
The most critical stability risk for this compound is moisture-induced autocatalytic degradation.
-
Hydrolysis: Ambient moisture can slowly hydrolyze the highly electrophilic bromomethyl groups, releasing hydrobromic acid (HBr).
-
De-Bocification: The liberated HBr acts as an acid catalyst, protonating the Boc oxygen and triggering the loss of isobutylene and CO2 .
-
Polymerization: Once deprotected, the secondary azetidine nitrogen becomes highly basic and nucleophilic. The combination of a nucleophilic nitrogen, electrophilic bromomethyl groups, and inherent ring strain triggers rapid, exothermic intermolecular alkylation and cationic ring-opening polymerization[3].
Mechanistic pathways: Desired spirocyclization vs. autocatalytic degradation and polymerization.
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic and kinetic parameters that dictate the handling and storage of the compound.
| Parameter | Value / Observation | Mechanistic Implication |
| Ring Strain Energy | ~25.4 kcal/mol | High thermodynamic driving force for ring-opening if the nitrogen is deprotected or protonated[2]. |
| Boc Thermal Cleavage | > 145°C (Neat) | Thermally stable at room temperature, but degrades rapidly under prolonged heating above 100°C in polar solvents. |
| C-Br Bond Dissociation | ~68 kcal/mol | Primary allylic-like reactivity due to the adjacent strained ring; highly susceptible to SN2 displacement. |
| Predicted LogP | 2.47 | Highly lipophilic; requires organic solvents (e.g., DMF, MeCN) for homogenous reaction conditions[1]. |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation to guide the researcher.
Protocol 1: Accelerated Thermal Stability Profiling (DSC/TGA)
Purpose: To determine the precise onset temperature of thermal degradation and validate the shelf-life of a specific batch.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5.0 mg of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate into an aluminum crucible. Causality: Aluminum provides rapid thermal equilibration without acting as a Lewis acid catalyst.
-
Atmosphere Control: Seal the crucible inside a nitrogen-purged glovebox. Causality: Eliminates ambient humidity, isolating purely thermal degradation from moisture-induced HBr autocatalysis.
-
DSC Method: Ramp temperature from 25°C to 250°C at a rate of 10°C/min under a constant N2 flow (50 mL/min).
-
Data Interpretation: Look for a sharp endothermic peak around 145-155°C, corresponding to the loss of isobutylene gas (De-Bocification), immediately followed by a broad exothermic peak indicating polymerization of the deprotected azetidine[3].
-
Validation: Run a parallel sample spiked with 1 mol% K2CO3 . If the degradation onset temperature shifts higher, it confirms that trace acid impurities in the original batch were prematurely catalyzing decomposition.
Protocol 2: High-Yield Synthesis of Spirocyclic Scaffolds
Purpose: To synthesize a 2-azaspiro[3.3]heptane derivative while kinetically suppressing intermolecular oligomerization.
Step-by-Step Methodology:
-
Solvent Preparation: Dry N,N-Dimethylformamide (DMF) over 3Å molecular sieves to achieve <50 ppm water. Causality: Prevents hydrolysis of the bromomethyl groups.
-
Base Selection: Suspend 3.0 equivalents of anhydrous Cs2CO3 in the DMF. Causality: The large cesium cation enhances the solubility of the carbonate and provides the "cesium effect," which kinetically favors intramolecular macrocyclization/spirocyclization over intermolecular reactions.
-
High-Dilution Addition: Heat the suspension to 60°C. Using a syringe pump, simultaneously add a solution of the primary amine (1.0 eq) and tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq) in DMF over 6 hours. Causality: Maintaining an extremely low steady-state concentration of the unreacted electrophile ensures that once the first C-N bond forms, the probability of the second intramolecular cyclization is exponentially higher than encountering a second amine molecule.
-
Reaction Quench: Cool to 0°C and quench with saturated aqueous NaHCO3 . Extract with ethyl acetate.
-
Validation: Analyze the crude mixture via LC-MS. The presence of a mass peak at [2M+Amine] indicates that the addition rate was too fast, leading to intermolecular bis-alkylation.
Workflow for kinetically controlled spirocyclization.
Conclusion & Best Practices
The thermodynamic instability of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is not a flaw, but rather a feature of its high reactivity[4]. The inherent ring strain and potent electrophilicity that make it prone to degradation are the exact same thermodynamic drivers that allow it to form complex, rigid spirocyclic drug scaffolds.
Core Best Practices:
-
Storage: Always store at -20°C under an argon atmosphere. Consider storing over a small amount of anhydrous solid base (e.g., K2CO3 ) to scavenge any spontaneously generated HBr.
-
Handling: Never expose to strong Lewis acids or protic solvents at elevated temperatures unless deprotection is explicitly desired.
-
Synthesis: Always utilize high-dilution techniques and bulky bases to kinetically outcompete the thermodynamic trap of polymerization.
References
-
[2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
[3] The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at:[Link]
-
[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at:[Link]
-
[1] Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (C10H17Br2NO2). PubChemLite. Available at: [Link]
Sources
Whitepaper: Solubility and Reactivity Profiling of tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate in Polar Aprotic Solvents
Executive Summary
The synthesis of complex spirocyclic pharmacophores relies heavily on highly functionalized, strained intermediates. tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) has emerged as a premier electrophilic building block in medicinal chemistry[1][2]. However, successfully deploying this compound requires a rigorous understanding of its solvation thermodynamics and kinetic behavior.
This technical guide explores the causality behind solvent selection for this molecule. By analyzing the interplay between its lipophilic tert-butoxycarbonyl (Boc) protecting group and its dual electrophilic bromomethyl centers, we demonstrate why polar aprotic solvents —specifically N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)—are not merely optional, but mandatory for achieving both optimal thermodynamic solubility and maximum kinetic efficiency in downstream nucleophilic substitutions[3][4].
Physicochemical Profiling & The Causality of Solvation
To understand how to dissolve and react this compound, we must first deconstruct its molecular architecture:
-
Molecular Weight: 343.06 g/mol [1]
-
Calculated LogP: ~2.47[5]
-
Physical State: White to off-white solid[1]
The Role of the Boc Group
The macroscopic solubility of this compound is heavily dictated by the tert-butoxycarbonyl (Boc) group. General solubility trends for N-Boc protected cyclic amines indicate that the bulky, non-polar tert-butyl moiety imparts significant lipophilicity, rendering the molecule virtually insoluble in aqueous media but highly soluble in moderately polar to non-polar organic solvents[6].
The Kinetic Mandate for Polar Aprotic Solvents
While the compound could theoretically be dissolved in non-polar solvents like toluene or dichloromethane, its primary synthetic utility lies in double Nucleophilic Substitution (SN2) reactions to form spirocycles. The bromomethyl groups are situated on a fully substituted quaternary carbon (the 3-position of the azetidine ring), creating significant steric hindrance akin to a neopentyl system.
To overcome this high activation energy barrier, a highly reactive nucleophile is required. If a polar protic solvent (e.g., methanol) is used, the solvent will form hydrogen bonds with the nucleophile, effectively "caging" it and drastically suppressing the reaction rate[4].
Conversely, polar aprotic solvents (such as DMF, DMSO, and Acetonitrile) possess high dielectric constants that easily solvate the lipophilic starting material through dipole-dipole interactions, while simultaneously leaving the nucleophile "naked" and highly reactive[3][4].
Quantitative Solvent Parameters
The following table summarizes the critical physicochemical parameters of common solvents and their expected performance profiles for dissolving and reacting this specific azetidine derivative.
Table 1: Solvent Parameters and Predicted Performance Profiles
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Predicted Solubility | Downstream SN2 Suitability |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | >100 mg/mL | Optimal (Standard Protocol) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | >150 mg/mL | Excellent (High Temp) |
| Acetonitrile (MeCN) | 37.5 | 3.92 | ~50-100 mg/mL | Good (Mild Conditions) |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | <50 mg/mL | Sub-optimal for SN2 |
Experimental Workflows & Methodologies
To ensure reproducibility across drug development laboratories, the following self-validating protocols detail both the quantification of solubility and the execution of a standardized SN2 reaction.
Workflow for solvent selection and spirocyclization optimization.
Protocol 1: Thermodynamic Solubility Determination (HPLC-UV)
This protocol establishes the maximum equilibrium solubility of the compound in a chosen polar aprotic solvent[6].
-
Saturation Assembly: In a 5 mL amber glass vial, add an excess amount (e.g., 500 mg) of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate to 1.0 mL of the target anhydrous solvent (e.g., DMF).
-
Equilibration: Seal the vial securely under a nitrogen atmosphere to prevent atmospheric moisture absorption (which can alter the dielectric constant). Agitate on a thermoshaker at 25 °C ± 0.1 °C at 800 rpm for 24 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Remove the vial and allow it to stand undisturbed for 30 minutes. Centrifuge the suspension at 10,000 x g for 10 minutes to firmly pellet the undissolved solid.
-
Filtration: Carefully aspirate 100 µL of the supernatant and pass it through a 0.22 µm PTFE syringe filter. (Note: PTFE is required as standard cellulose filters may degrade in DMF/DMSO).
-
Quantification: Dilute the filtrate 1:1000 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Quantify the concentration via HPLC-UV at 210 nm against a previously validated multi-point calibration curve.
Protocol 2: Standardized Spirocyclization (SN2) in DMF
This procedure leverages the high solubility and "naked nucleophile" effect of DMF to drive the formation of spirocyclic derivatives[3][7].
-
Reagent Solvation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (350 mg, 1.02 mmol) and the target primary amine (1.02 mmol)[7]. Inject 4.0 mL of anhydrous DMF via syringe. Stir at 400 rpm until complete dissolution is achieved.
-
Base Addition: Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (335.6 µL, 2.24 mmol)[7]. Causality note: DBU is utilized because it is a bulky, non-nucleophilic base that acts as an acid scavenger for the generated HBr without competing with the primary amine for the electrophilic carbon.
-
Thermal Activation: Heat the reaction mixture to 60 °C under a continuous nitrogen atmosphere[7]. Monitor progression via LC-MS until complete consumption of the starting material is observed (typically 4–12 hours depending on amine nucleophilicity).
-
Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with deionized water (4 x 20 mL). Causality note: Multiple water washes are critical to partition and completely remove the highly water-soluble DMF from the organic product layer[7].
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude spirocyclic product.
Mechanistic Pathway Visualization
The efficiency of the SN2 reaction described in Protocol 2 is entirely dependent on the solvent mechanics. The diagram below illustrates how the polar aprotic environment facilitates the reaction pathway.
Mechanistic pathway of SN2 substitution in polar aprotic solvents.
Conclusion
The successful utilization of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate in drug discovery is fundamentally an exercise in solvent optimization. While the lipophilic Boc group ensures excellent solubility in a wide array of organic media, the kinetic demands of displacing the sterically hindered bromomethyl groups restrict the optimal solvent class to polar aprotic systems. By employing solvents like DMF or DMSO, researchers can simultaneously achieve high thermodynamic solubility and exploit the "naked nucleophile" effect, ensuring rapid, high-yielding spirocyclization reactions.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 121207694, Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate". Available at:[Link][2]
-
Google Patents. "WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof". Available at:[7]
-
ACS Chemical Reviews. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". Available at:[Link][3]
-
Chemistry Steps. "Polar Protic and Polar Aprotic Solvents". Available at:[Link][4]
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- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]
The Azetidine-1-Carboxylate Motif: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational constraints and physicochemical properties offer distinct advantages in drug design, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action for azetidine-1-carboxylate derivatives, a prominent class of these compounds. We will delve into their roles as enzyme inhibitors, receptor modulators, and disruptors of protein-protein interactions, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the full potential of the azetidine-1-carboxylate scaffold in the development of next-generation therapeutics.
Introduction: The Rise of the Azetidine Scaffold
Historically, the synthesis of strained four-membered rings like azetidine posed significant challenges, limiting their exploration in drug discovery.[3] However, recent advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, leading to a surge in their investigation.[2][4] The azetidine moiety offers a compelling combination of structural rigidity and three-dimensional character. This rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby enhancing potency.[3] Furthermore, the nitrogen atom provides a key site for hydrogen bonding and can be functionalized to modulate basicity and overall physicochemical properties.[4]
The azetidine-1-carboxylate group, in particular, serves as a versatile handle for synthetic elaboration and can act as a bioisosteric replacement for other functional groups, such as proline residues in peptides.[5][6] This has led to the development of azetidine-containing compounds with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents.[7][8][9][10]
Key Mechanisms of Action
Azetidine-1-carboxylate derivatives exert their biological effects through a variety of mechanisms. This section will explore some of the most well-characterized modes of action, providing specific examples and the experimental evidence that underpins our understanding.
Enzyme Inhibition
The constrained nature of the azetidine ring makes it an excellent scaffold for designing enzyme inhibitors that can fit snugly into active sites.
2.1.1. Covalent Inhibition of Hydrolases
Azetidine-1-carboxylate derivatives have been successfully developed as covalent inhibitors of hydrolases, such as monoacylglycerol lipase (MAGL).[11][12] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of 2-arachidonoylglycerol (2-AG).[12]
Mechanism: In these inhibitors, the azetidine-1-carboxylate acts as a reactive "warhead." The ring strain of the azetidine makes the carbonyl group of the carbamate more susceptible to nucleophilic attack by a serine residue in the enzyme's active site. This forms a stable, covalent bond, leading to irreversible inhibition of the enzyme.[1]
Experimental Workflow: In Vitro MAGL Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potency of azetidine-1-carboxylate derivatives against MAGL.
2.1.2. Competitive Inhibition of Transporters
Azetidine-based compounds have been designed as competitive inhibitors of neurotransmitter transporters, such as the GABA transporters (GATs).[13][14] These transporters are responsible for the reuptake of GABA from the synaptic cleft, thus regulating neurotransmission.
Mechanism: Azetidine derivatives can be designed as conformationally constrained analogs of GABA.[13][14] The rigid azetidine ring mimics the bound conformation of GABA, allowing it to bind to the active site of the GATs without being transported. This competitive binding blocks the reuptake of GABA, leading to an increase in its concentration in the synapse.
Table 1: Inhibitory Activity of Azetidine Derivatives against GAT-1 and GAT-3 [13]
| Compound | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | 2.83 ± 0.67 | - |
| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | 2.01 ± 0.77 | - |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | - | 15.3 ± 4.5 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18b | 26.6 ± 3.3 | - |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18e | - | 31.0 ± 4.7 |
Receptor Modulation
The defined three-dimensional structure of azetidine-1-carboxylate derivatives makes them ideal for interacting with the specific binding pockets of receptors.
2.2.1. Antagonism of G-Protein Coupled Receptors (GPCRs)
Azetidine-containing molecules have been developed as potent antagonists for various GPCRs, including the free fatty acid receptor 2 (FFA2), which is implicated in inflammatory responses.[15]
Mechanism: Through careful structure-activity relationship (SAR) studies, azetidine derivatives can be optimized to bind with high affinity to the orthosteric or allosteric sites of a GPCR. This binding prevents the endogenous ligand from activating the receptor, thereby blocking downstream signaling pathways. The rigid azetidine core helps to position key pharmacophoric groups in the optimal orientation for receptor binding.[15]
Signaling Pathway: FFA2 Antagonism
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpjournal.com [ijpjournal.com]
- 8. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Boc Deprotection Protocol for Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Executive Summary & Strategic Context
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) is a highly specialized dielectrophilic building block. It is a critical precursor in the synthesis of strained, three-dimensional spirocyclic scaffolds, such as 2-azaspiro[3.3]heptanes and 5-oxa-2,8-diazaspiro[3.5]nonanes. Because these rigid motifs improve the metabolic stability and pharmacokinetic profiles of small molecules, this specific azetidine derivative is increasingly utilized in modern drug discovery, notably in the development of [1] and [2].
This application note provides a field-tested, self-validating protocol for the tert-butoxycarbonyl (Boc) deprotection of this compound, emphasizing the mechanistic rationale required to prevent catastrophic side reactions during isolation.
Mechanistic Insights & Causality in Reagent Selection
The removal of a Boc group is a standard transformation in organic synthesis, relying on acid-catalyzed cleavage of the carbamate to release isobutylene gas and carbon dioxide () [3]. However, the unique structural features of 3,3-bis(bromomethyl)azetidine require rigorous environmental control:
-
The Autoreactivity & Oligomerization Risk: The deprotected free base, 3,3-bis(bromomethyl)azetidine, possesses a highly nucleophilic secondary amine in close proximity to two potent alkyl bromide electrophiles. If this intermediate is exposed to basic or strictly neutral conditions, it will rapidly undergo intermolecular alkylation, leading to intractable polymeric impurities.
-
The Salt Isolation Imperative: To suppress this autoreactivity, the azetidine nitrogen must be maintained in its protonated (ammonium) state until the exact moment it is introduced to the downstream nucleophile.
-
Reagent Causality (HCl vs. TFA): While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the ubiquitous choice for Boc removal, it yields a hygroscopic, oily TFA salt that complicates accurate stoichiometric weighing. For this specific dielectrophile, anhydrous Hydrochloric Acid (HCl) in 1,4-Dioxane is the superior methodology. It facilitates the direct precipitation of the azetidine hydrochloride salt as a stable, non-hygroscopic crystalline solid.
Experimental Workflows
Workflow for the Boc deprotection of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate.
Method A: HCl/Dioxane Cleavage (Recommended for Crystalline Isolation)
This method is designed to yield a stable, weighable solid for precise downstream stoichiometry.
-
Dissolution: Charge a flame-dried round-bottom flask with tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq, e.g., 1.0 g, 2.91 mmol). Dissolve in anhydrous 1,4-dioxane (5.0 mL) under a nitrogen atmosphere.
-
Acid Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 eq, 7.3 mL) to maintain internal temperature and control the evolution of CO2 gas.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
-
Precipitation: As the reaction progresses, the deprotected hydrochloride salt will begin to precipitate. Once complete (verified by the QC steps below), add cold anhydrous diethyl ether (15 mL) to force complete precipitation.
-
Isolation: Filter the resulting white solid rapidly through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 5 mL) to extract residual dioxane and tert-butyl alcohol byproducts.
-
Drying: Dry the solid in vacuo for 12 hours to afford 3,3-bis(bromomethyl)azetidine hydrochloride. Critical Warning: Do not attempt an aqueous basic workup.
Method B: TFA/DCM Cleavage (Recommended for Rapid In Situ Telescoping)
Use this method only if the intermediate will be immediately subjected to spirocyclization without isolation.
-
Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration at 0 °C.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) until a 1:1 (v/v) ratio of DCM:TFA is reached.
-
Propagation: Stir at room temperature for 1–2 hours.
-
Concentration: Evaporate the volatiles under reduced pressure. To thoroughly remove residual TFA, co-evaporate the resulting residue with anhydrous toluene (3 × 10 mL).
-
Telescoping: Immediately dissolve the resulting viscous oil in the downstream reaction solvent (e.g., DMF). Add the required organic base (e.g., DBU or DIPEA) only after the downstream nucleophile has been thoroughly mixed into the solution.
Protocol Self-Validation & Quality Control (QC)
To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met before proceeding to downstream synthesis:
-
1H NMR (DMSO-d6): The definitive marker of successful deprotection is the complete disappearance of the intense 9-proton singlet at ~1.40 ppm corresponding to the tert-butyl group. The azetidine ring protons will shift significantly downfield due to the loss of the shielding carbamate and the acquisition of a positive charge on the nitrogen.
-
LC-MS Analysis: The deprotected product is highly polar and will elute near the solvent front on a standard C18 reverse-phase column. The expected mass is m/z = 243.9[M+H]+ . Crucially, the mass spectrum must display a classic 1:2:1 isotopic distribution pattern (m/z 242, 244, 246) indicative of the two bromine atoms.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Starting Material
| Property | Value / Description |
| Chemical Name | Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate |
| CAS Number | 2098131-64-5 |
| Molecular Formula | C10H17Br2NO2 |
| Molecular Weight | 343.06 g/mol |
| Appearance | White to off-white solid |
| PubChem CID | [4] |
Table 2: Comparative Analysis of Deprotection Methods
| Metric | Method A (HCl / Dioxane) | Method B (TFA / DCM) |
| Typical Yield | > 90% | Quantitative (Crude) |
| Product Form | Crystalline Solid (HCl Salt) | Viscous Oil (TFA Salt) |
| Hygroscopicity | Low | High |
| Downstream Handling | Excellent (Easily weighed) | Poor (Must be used directly) |
| Risk of Oligomerization | Very Low (Stable salt) | Moderate (If trace acid is lost) |
References
- Source: World Intellectual Property Organization (WIPO)
- Source: World Intellectual Property Organization (WIPO)
-
Title: Protective Groups in Organic Synthesis (3rd Edition) Source: John Wiley & Sons, Inc. (T.W. Greene & P.G.M. Wuts) URL: [Link]
-
Title: Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Synthesis of Spirocyclic Scaffolds Using Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Executive Summary
In modern medicinal chemistry, the strategic shift from planar aromatic rings to three-dimensional spirocycles—often referred to as "escaping from flatland"—has revolutionized drug design. Spirocyclic scaffolds, particularly spiro[3.3]heptanes, are highly valued as[1]. They offer improved physicochemical properties, altered vector trajectories for functional groups, and enhanced patentability.
This application note provides an in-depth technical guide on utilizing tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) as a premium di-electrophilic building block. By detailing the mechanistic causality and providing self-validating experimental protocols, this guide empowers researchers to efficiently construct complex 2,6-diazaspiro[3.3]heptane and 5-oxa-2,8-diazaspiro[3.5]nonane derivatives.
Mechanistic Causality & Reaction Dynamics
The synthesis of spirocyclic amines from a bis-bromide precursor relies on a double nucleophilic substitution ( SN2 ) pathway. Understanding the thermodynamic and kinetic drivers of this reaction is critical for optimizing yields and minimizing byproducts.
-
The Thorpe-Ingold Effect: The most significant barrier to forming highly strained spirocycles is the entropic penalty of intramolecular ring closure. However, the existing 4-membered azetidine ring in the starting material exerts a strong [2]. The gem-disubstitution compresses the internal bond angle of the azetidine ring, which in turn forces the two reactive bromomethyl groups closer together. This pre-organization drastically lowers the activation entropy for the second SN2 displacement, enabling the formation of the strained spiro[3.3]heptane system.
-
Base Selection (DBU vs. DIPEA): The choice of base dictates the reaction's purity profile. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a sterically hindered, non-nucleophilic amidine base. It effectively scavenges the generated HBr without competing with the primary amine for the electrophilic carbon centers, making it ideal for thermal conditions[3]. Conversely, DIPEA is preferred in microwave-assisted synthesis due to its volatility, allowing for direct concentration during workup[4].
-
Solvent Rationale: Polar aprotic solvents like DMF or NMP are mandatory. Their high dielectric constants stabilize the polar transition state of the SN2 reaction while leaving the nucleophilic amine "naked" and highly reactive.
Figure 1: Mechanistic pathway of double SN2 cyclization for spirocyclic scaffold synthesis.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, meaning they incorporate built-in checkpoints (e.g., specific phase-separation steps) to ensure the integrity of the reaction before proceeding to the next stage.
Protocol A: Thermal Synthesis of Spirocyclic Derivatives
Optimized for standard laboratory setups and scale-up synthesis of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives.[3]
Reagents:
-
tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq, e.g., 350 mg, 1.02 mmol)
-
Primary amine (e.g., (4-methyltetrahydropyran-4-yl)methanamine) (1.0 eq, 1.02 mmol)
-
DBU (2.2 eq, 2.24 mmol)
-
Anhydrous DMF (4.0 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the bis-bromide and the primary amine in anhydrous DMF in a round-bottom flask. Purge the system with nitrogen. (Causality: Nitrogen prevents oxidative degradation of the amine; anhydrous conditions prevent competitive hydrolysis of the bromides).
-
Activation: Add DBU dropwise at room temperature. Stir for 5 minutes to ensure homogenization.
-
Cyclization: Heat the reaction mixture to 60 °C and stir continuously.
-
Validation Checkpoint: Monitor via LC-MS after 4 hours. The complete disappearance of the mono-alkylated intermediate mass confirms successful Thorpe-Ingold assisted ring closure.
-
-
Aqueous Workup: Cool the reaction to room temperature and dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer with distilled water four times (4x).
-
Validation Checkpoint: DMF is highly water-soluble and notorious for ruining silica gel chromatography. The rigorous 4x water wash is a structural necessity to partition DMF and DBU-HBr salts entirely into the aqueous phase.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude spirocycle.
Protocol B: Microwave-Assisted Rapid Cyclization
Optimized for sterically congested amines requiring high activation energy, such as those used in Ikaros zinc finger degrader synthesis.[4]
Reagents:
-
tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq, e.g., 291 mg, 0.844 mmol)
-
Primary amine (1.0 eq, 0.844 mmol)
-
DIPEA (2.0 eq, 1.69 mmol)
-
Polar Aprotic Solvent (e.g., NMP or DMF) (3.0 mL)
Step-by-Step Methodology:
-
Preparation: Combine the bis-bromide, primary amine, and DIPEA in a heavy-walled microwave-safe vial.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 4 hours. (Causality: Microwave heating provides rapid, uniform volumetric energy, forcing the difficult intramolecular ring closure of sterically hindered substrates that would otherwise stall at the intermediate phase).
-
Concentration: Cool to room temperature. If a sufficiently volatile solvent system was utilized, concentrate directly under reduced pressure.
-
Purification: Purify the crude residue via normal phase column chromatography.
-
Gradient Strategy: Run 0 → 100% EtOAc in hexanes to elute non-polar impurities, followed by a steep gradient of 0 → 30% MeOH in DCM to elute the highly polar spirocyclic amine product.
-
Figure 2: Self-validating experimental workflow for the synthesis of spirocyclic compounds.
Quantitative Data & Condition Optimization
To assist in selecting the appropriate reaction environment, the quantitative parameters of both methodologies are summarized below.
| Parameter | Protocol A: Thermal Cyclization | Protocol B: Microwave-Assisted | Mechanistic Rationale |
| Base | DBU (2.2 eq) | DIPEA (2.0 eq) | DBU is a stronger, non-nucleophilic base ideal for thermal conditions[3]. DIPEA is volatile, aiding in direct concentration[4]. |
| Temperature | 60 °C | 130 °C | Microwave allows safe access to superheating, overcoming high steric barriers in bulky amines. |
| Reaction Time | 12 – 24 hours | 4 hours | Volumetric microwave heating drastically accelerates reaction kinetics. |
| Workup Strategy | 4x Aqueous Wash (EtOAc/H2O) | Direct Concentration | Thermal reactions in DMF require rigorous aqueous washing to remove the solvent prior to chromatography. |
| Typical Yields | 65% – 85% | 50% – 75% | Thermal conditions generally provide higher yields for unhindered amines; MW is necessary for hindered amines. |
Sources
Application Note: Nucleophilic Substitution Protocols for Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate in Spirocyclic Scaffold Synthesis
Introduction & Strategic Significance
In modern medicinal chemistry, the drive to escape "flatland" has elevated the importance of highly rigid, sp3 -rich molecular scaffolds. Spirocyclic systems, particularly 2,6-diazaspiro[3.3]heptanes, have emerged as premier bioisosteres for piperazines and morpholines, offering improved metabolic stability, unique vectorization, and expanded intellectual property space ()[1].
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5) serves as a critical dielectrophilic building block for synthesizing these spirocycles[2]. This application note details the mechanistic rationale, comparative methodologies, and self-validating protocols for executing double nucleophilic substitutions ( SN2 ) using this substrate.
Mechanistic Insights & Reaction Dynamics (E-E-A-T)
The synthesis of a spiro[3.3]heptane from a 3,3-bis(bromomethyl)azetidine derivative via reaction with a primary amine proceeds through a sequential double SN2 mechanism[1].
-
Intermolecular SN2 (First Substitution): The primary amine attacks one of the bromomethyl carbons, displacing the bromide ion to form a mono-substituted intermediate.
-
Intramolecular 4-exo-tet SN2 (Second Substitution): The newly attached secondary amine attacks the remaining bromomethyl group, closing the second four-membered ring.
The Causality of Cyclization vs. Polymerization: Forming a four-membered ring is thermodynamically disfavored due to high angle strain. However, the pre-existing azetidine ring in the starting material exerts a profound Thorpe-Ingold effect [1]. The steric bulk of the azetidine ring compresses the internal C-C-C bond angle, forcing the two bromomethyl groups into close spatial proximity and drastically lowering the activation entropy required for cyclization.
Troubleshooting the Primary Impurity: The most common failure mode in this synthesis is the formation of a bis-substituted impurity ()[3]. If the intramolecular cyclization is too slow, a second equivalent of the primary amine can react intermolecularly with the mono-substituted intermediate. Mitigating this requires:
-
Strict Stoichiometry: Maintaining a 1:1 ratio of dielectrophile to primary amine.
-
High Dilution: Favoring unimolecular cyclization over bimolecular side reactions[3].
-
Non-Nucleophilic Bases: Using DBU or DIPEA to scavenge HBr without competing for the electrophile[4][5].
Reaction Pathway Visualization
Reaction pathway: Intramolecular spirocyclization vs. intermolecular bis-substitution.
Quantitative Data: Protocol Comparison
The choice of protocol depends on the steric hindrance of the primary amine and available equipment. Below is a comparison of two field-validated methodologies[4][5].
| Parameter | Protocol A: Thermal Cyclization | Protocol B: Microwave-Assisted |
| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DIPEA (N,N-Diisopropylethylamine) |
| Solvent | Anhydrous DMF | Anhydrous DMA |
| Temperature | 60 °C | 130 °C (Microwave) |
| Time | 12–24 hours | 4 hours |
| Concentration | ~0.25 M | ~0.10 M (High Dilution) |
| Primary Advantage | Scalable, utilizes standard glassware | Rapid, overcomes high strain barriers |
| Reference | [5] | [4] |
Detailed Experimental Protocols
Protocol A: DBU-Mediated Thermal Cyclization
Optimal for unhindered primary amines and large-scale synthesis.
-
Preparation & Dilution: In an oven-dried round-bottom flask flushed with nitrogen, dissolve tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq, e.g., 1.02 mmol) and the primary amine (1.0 eq, 1.02 mmol) in anhydrous DMF (4.0 mL)[5].
-
Causality: Maintaining a concentration of ~0.25 M or lower is critical. High dilution kinetically suppresses the bimolecular bis-substitution pathway in favor of the unimolecular cyclization[3].
-
-
Base Addition: Add DBU (2.2 eq, 2.24 mmol) dropwise to the stirring solution[5].
-
Causality: DBU is a sterically hindered amidine base. It efficiently neutralizes the two equivalents of HBr generated during the double SN2 process without acting as a competing nucleophile against the bromomethyl groups.
-
-
Heating: Heat the reaction mixture to 60 °C and stir continuously for 12 to 24 hours[5].
-
Self-Validation (In-Process Control): At 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Criteria: The desired spirocycle will exhibit the expected [M+H]+ mass. The bis-substituted impurity, if present, will appear at a higher retention time with a mass corresponding to [SM+2(Amine)−2(HBr)]+ [3].
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash the organic layer with water (4x) to thoroughly remove the DMF and DBU salts. Dry over Na2SO4 , filter, and concentrate under reduced pressure[5].
Protocol B: Microwave-Assisted Cyclization
Optimal for sterically hindered amines or electron-deficient anilines.
-
Preparation: In a microwave-safe vial, combine tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq, e.g., 0.844 mmol) and the primary amine (1.0 eq)[4].
-
Solvent & Base: Purge the vial with argon. Add anhydrous DMA (8.75 mL) followed by DIPEA (2.0 eq, 1.69 mmol)[4].
-
Causality: DIPEA provides a milder basic environment than DBU, which prevents base-catalyzed degradation of the starting materials under extreme microwave temperatures.
-
-
Irradiation: Seal the vial and heat at 130 °C for 4 hours under microwave irradiation[4].
-
Causality: The 4-exo-tet cyclization transition state possesses a high activation energy barrier. Microwave irradiation provides rapid, uniform volumetric heating that forces the molecule over this barrier quickly, outcompeting slower intermolecular degradation pathways.
-
-
Self-Validation (NMR Check): After cooling and concentrating a small sample, perform crude 1H NMR.
-
Validation Criteria: The bis-substituted impurity will exhibit distinct symmetry and an extra set of signals (integrated for two amine substituents) compared to the highly rigid, symmetrical spirocyclic product[3].
-
-
Purification: Concentrate the bulk mixture under reduced pressure. Purify via normal phase column chromatography (gradient: 0 → 100% EtOAc in hexanes, followed by 0 → 30% MeOH in DCM) to afford the pure spirocycle[4].
References
-
Chemical Reviews (ACS Publications). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. 2014. Available at:[Link][1]
-
Google Patents (WO2023164063A1). Emopamil-binding protein inhibitors and uses thereof. 2023. Available at:[5]
-
Google Patents (WO2023178181A1). Ikaros zinc finger family degraders and uses thereof. 2023. Available at:[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | 2098131-64-5 | Benchchem [benchchem.com]
- 3. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1251020-88-8 | Benchchem [benchchem.com]
- 4. WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof - Google Patents [patents.google.com]
- 5. WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate as a Novel Cross-linking Agent in Polymer Chemistry
Introduction: A Novel Bifunctional Electrophile for Advanced Polymer Architectures
In the field of polymer chemistry, the development of novel cross-linking agents is paramount for the creation of materials with tailored mechanical, thermal, and chemical properties.[1] Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate emerges as a promising candidate for this purpose. Its unique structure features two primary alkyl bromide functionalities, which are excellent electrophilic sites for nucleophilic substitution reactions.[2][3] This bifunctionality allows for the covalent linking of two separate polymer chains, leading to the formation of a three-dimensional network structure.[4]
The central azetidine ring, protected by a tert-butyloxycarbonyl (Boc) group, is sterically hindered and electronically deactivated, rendering it stable under typical cross-linking conditions.[5] This stability is a key advantage, as it prevents unwanted side reactions involving the azetidine ring, ensuring that the cross-linking occurs specifically at the bromomethyl sites. Furthermore, the Boc-protecting group can be removed under acidic conditions post-cross-linking, revealing a secondary amine that can be used for further functionalization of the polymer network. This "latent functionality" opens up possibilities for creating advanced materials with tunable properties, such as pH-responsiveness or the ability to be loaded with active molecules.
This guide provides a comprehensive overview of the theoretical and practical aspects of using Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate as a cross-linking agent, including the underlying chemical mechanisms, detailed experimental protocols, and methods for characterizing the resulting cross-linked polymers.
Mechanism of Cross-linking: Nucleophilic Substitution
The primary mechanism for cross-linking with Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, a nucleophilic group on a polymer chain attacks the electrophilic carbon atom of one of the bromomethyl groups, displacing the bromide ion, which is a good leaving group. This forms a stable covalent bond between the polymer chain and the cross-linker. Since the cross-linker has two such bromomethyl groups, it can react with a second polymer chain, thus forming a cross-link.
The reaction can be generalized as follows:
-
First Substitution: Polymer-Nu: + Br-CH₂-C(Azetidine)-CH₂-Br → [Polymer-Nu⁺-CH₂-C(Azetidine)-CH₂-Br] + Br⁻
-
Second Substitution: Polymer-Nu: + [Polymer-Nu⁺-CH₂-C(Azetidine)-CH₂-Br] → [Polymer-Nu⁺-CH₂-C(Azetidine)-CH₂-Nu⁺-Polymer] + Br⁻
Where Polymer-Nu: represents a nucleophilic group on the polymer backbone. Suitable nucleophiles include primary and secondary amines, thiols, and carboxylates (the deprotonated form of carboxylic acids).[6] The rate and efficiency of the cross-linking reaction will depend on the nucleophilicity of the polymer, the solvent, and the reaction temperature.
Caption: General experimental workflow.
Protocol 2: Cross-linking of a Carboxylated Polymer (Poly(acrylic acid))
This protocol demonstrates the cross-linking of a polymer with weaker nucleophiles that require activation with a base.
Materials:
-
Poly(acrylic acid) (PAA, average Mv ~450,000 g/mol )
-
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA)
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle or oil bath
-
Syringes and needles
-
Standard glassware
Procedure:
-
Polymer Dissolution: Dissolve 0.5 g of PAA in 25 mL of anhydrous DMF in a 100 mL round-bottom flask. This may require gentle heating (40-50 °C).
-
Base Addition: Cool the solution to room temperature. For each mole of carboxylic acid repeat units in the PAA, add 1.1 moles of triethylamine. Stir for 30 minutes to ensure the formation of carboxylate anions.
-
Cross-linker Addition: Add the desired amount of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (dissolved in a small amount of DMF) to the polymer solution.
-
Reaction: Heat the mixture to 70-80 °C and stir for 24 hours. The formation of a gel indicates successful cross-linking.
-
Purification: Cool the reaction to room temperature. Wash the resulting gel extensively with deionized water to remove the triethylammonium bromide salt and any unreacted starting materials.
-
Drying: Lyophilize or dry the purified hydrogel under vacuum to obtain the final cross-linked product.
Data Presentation: Theoretical Effects of Cross-linker Concentration
The properties of the final cross-linked polymer network can be finely tuned by adjusting the concentration of the cross-linker. The following table provides a theoretical guide to the expected trends in material properties as the molar ratio of the cross-linker to the polymer's functional groups is increased. [7]
| Property | Low Cross-linker Conc. | High Cross-linker Conc. | Rationale |
|---|---|---|---|
| Swelling Ratio | High | Low | A higher cross-link density restricts the polymer chains from expanding and absorbing solvent. |
| Glass Transition (Tg) | Lower | Higher | Cross-links reduce the mobility of the polymer chains, requiring more energy for the transition from a glassy to a rubbery state. [8] |
| Tensile Modulus | Lower | Higher | The increased number of covalent links between chains creates a more rigid network that resists deformation. |
| Elongation at Break | Higher | Lower | The rigid network structure limits the extent to which the polymer chains can uncoil and stretch before breaking. |
| Solubility | Insoluble (soft gel) | Insoluble (stiff gel) | All cross-linked polymers are insoluble, but the physical nature of the gel changes with cross-link density. |
References
-
Journal of Materials Chemistry A. (n.d.). A hydroxyl-assisted ionic bifunctional hyper-crosslinked polymer as an efficient and recyclable heterogeneous catalyst for CO2 cycloaddition. RSC Publishing. Retrieved from [Link]
-
Polymer Chemistry. (n.d.). Stereospecific reductive coupling polymerization of bis(benzylic gem-dibromide)s via formation of a trans-C [[double bond, length as m-dash]] C bond. RSC Publishing. Retrieved from [Link]
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Retrieved from [Link]
-
Luy, J., et al. (2024). Universal Cross-Linking of Nonfunctional Polymers through C,H-Insertion Reactions. Universität Freiburg. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (C10H17Br2NO2). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of alkyl halides with nucleophiles in the presence of poly... Retrieved from [Link]
-
ACS Publications. (n.d.). Site-directed chemical modification and crosslinking of a monoclonal antibody using equilibrium transfer alkylating crosslink reagents. Bioconjugate Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of bifunctional alkylating agents on DNA. Note the... Retrieved from [Link]
-
PMC. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]
-
ACS Publications. (n.d.). Three-Component Coupling Polymerization of Bisallene, Aryl Dihalide, and Nucleophiles via π-Allylpalladium Complex. Macromolecules. Retrieved from [Link]
-
Polymer Chemistry. (2020, July 9). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. RSC Publishing. Retrieved from [Link]
-
MDPI. (2023, May 19). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Retrieved from [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Design of Cleavable Monomers and Cross-Linkers for the Synthesis of Degradable Polymer Architectures. Retrieved from [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). Retrieved from [Link]
-
LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Retrieved from [Link]
-
Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. (n.d.). Retrieved from [Link]
-
Alkyl Halides and Nucleophilic Substitution 7±1 CChhaapptteerr 77. (n.d.). Retrieved from [Link]
-
ResearchGate. (2022, February 2). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. Retrieved from [Link]
-
SciSpace. (2010, August 16). Preparation of Crosslinked Poly(2‐bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polym. Retrieved from [Link]
-
PMC. (2023, January 17). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. Retrieved from [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
Catalytic conditions for reacting Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate with primary amines
Application Note: Catalytic Spirocyclization of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate with Primary Amines
Introduction & Rationale
Nitrogen-containing spirocyclic compounds, particularly 2,6-diazaspiro[3.3]heptanes, have emerged as premier structural surrogates for piperazines in modern drug discovery[1]. Incorporating these rigid, three-dimensional scaffolds often results in improved physicochemical properties, altered pharmacokinetic profiles, and enhanced metabolic stability compared to their flat, monocyclic counterparts.
A highly convergent strategy to construct this scaffold involves the double nucleophilic substitution (SN2) of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate with primary amines. However, this transformation is notoriously challenging. The 1,3-dibromide electrophile features a neopentyl-like steric environment at the C3 position of the azetidine ring, rendering standard SN2 displacements sluggish. Furthermore, competitive intermolecular alkylation often leads to undesired symmetrical, higher molecular weight bis-substitution impurities[2]. This application note details optimized, catalytically driven protocols to overcome these kinetic barriers, ensuring high-yielding intramolecular spirocyclization.
Mechanistic Insights & Catalytic Strategy
To achieve efficient cyclization, researchers must address two fundamental kinetic challenges through precise experimental design:
-
Overcoming Steric Hindrance via Finkelstein Catalysis: The neopentyl-like bromides are highly resistant to direct nucleophilic attack. The introduction of a catalytic amount of an iodide salt—such as Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI)—facilitates an in situ Finkelstein reaction. The transient formation of a di-iodide intermediate provides a significantly better leaving group and a more polarizable electrophilic center, dramatically lowering the activation energy for the subsequent SN2 attacks by the primary amine.
-
Controlling Regioselectivity via the Dilution Principle: Following the first SN2 displacement, the resulting secondary amine intermediate must undergo an intramolecular cyclization (forming the spiro-fused four-membered ring) faster than it reacts with another electrophile molecule. Operating under high dilution conditions and utilizing slow addition of the primary amine favors the intramolecular pathway, mitigating the formation of dimeric or polymeric impurities[2].
-
Base Selection: Non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are required to neutralize the generated equivalents of hydrobromic and hydroiodic acid. These bases are sterically hindered, ensuring they do not act as competing nucleophiles against the primary amine[3][4].
Figure 2. Mechanistic pathway of Finkelstein halogen exchange and subsequent spirocyclization.
Experimental Workflows & Protocols
The following self-validating methodologies provide reliable access to the spirocyclic core. Protocol A is designed for standard laboratory scale-up, while Protocol B leverages microwave irradiation for sterically hindered or electronically deactivated amines.
Figure 1. Workflow for the catalytic spirocyclization of 3,3-bis(bromomethyl)azetidines.
Protocol A: Standard Thermal Catalytic Cyclization
Ideal for standard laboratory scale-up and temperature-sensitive aliphatic primary amines.
-
Electrophile Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL). Note: This ensures a high dilution of ~0.06 M, critical for favoring intramolecular cyclization.
-
Catalyst & Base Addition: Add Sodium Iodide (NaI) (0.2 equiv, 0.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol) to the solution. Stir at room temperature for 15 minutes to initiate the catalytic halogen exchange.
-
Nucleophile Addition: Dissolve the primary amine (1.05 equiv, 1.05 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture over 30–45 minutes using a syringe pump. This maintains a low steady-state concentration of the unreacted amine.
-
Thermal Activation: Heat the reaction mixture to 80–90 °C and stir for 16–24 hours.
-
Self-Validation Check: Monitor reaction progress via LC-MS. The desired product mass will correspond to the [M+H]+ of the spirocycle. The intermediate mono-alkylated mass must be fully consumed before proceeding.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with distilled water (3 × 20 mL) and saturated aqueous NaCl (brine, 20 mL) to remove the DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure N-Boc-protected 2,6-diazaspiro[3.3]heptane.
Protocol B: Microwave-Assisted Catalytic Cyclization
Ideal for highly unreactive or sterically hindered primary amines (e.g., anilines or bulky branched aliphatic amines)[4].
-
Preparation: In a microwave-safe reaction vial, combine tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 equiv, 0.5 mmol) and the primary amine (1.0 equiv, 0.5 mmol) in anhydrous Acetonitrile (MeCN) or DMF (8 mL).
-
Reagent Addition: Add Tetrabutylammonium Iodide (TBAI) (0.1 equiv, 0.05 mmol) as the organic-soluble phase-transfer/Finkelstein catalyst, followed by DBU (2.5 equiv, 1.25 mmol)[3]. Seal the vial with a crimp cap.
-
Microwave Irradiation: Subject the vial to microwave irradiation at 130 °C for 4 hours[4].
-
Workup & Purification: Cool the vial to room temperature. Concentrate the mixture directly under reduced pressure. Purify the residue via normal phase column chromatography (0 → 100% EtOAc in hexanes, followed by 0 → 10% MeOH in DCM) to afford the target compound.
Quantitative Optimization & Troubleshooting
Table 1: Optimization Matrix for Catalytic Spirocyclization
| Condition Type | Catalyst | Base | Solvent (Conc.) | Temp / Time | Primary Amine Type | Expected Yield |
| Thermal (Standard) | NaI (0.2 eq) | DIPEA (3.0 eq) | DMF (0.05 M) | 80 °C / 16 h | Aliphatic (Unhindered) | 75 - 85% |
| Thermal (Variant) | TBAI (0.1 eq) | K2CO3 (3.0 eq) | MeCN (0.05 M) | 90 °C / 24 h | Aliphatic (Hindered) | 60 - 70% |
| Microwave | TBAI (0.1 eq) | DBU (2.5 eq) | DMF (0.1 M) | 130 °C / 4 h | Aryl (Anilines) | 50 - 65% |
Troubleshooting Guide:
-
Issue: LC-MS indicates high levels of a symmetrical, higher molecular weight impurity (bis-substitution dimer).
-
Causality: The concentration of the reaction is too high, or the primary amine was added too rapidly, allowing intermolecular collisions to outpace the intramolecular cyclization[2].
-
Solution: Increase the solvent volume to decrease the initial molarity to <0.05 M. Strictly enforce the use of a syringe pump for the nucleophile addition over at least 1 hour.
-
-
Issue: Reaction stalls at the mono-alkylated intermediate.
-
Causality: Insufficient leaving group ability of the remaining neopentyl bromide, or depleted base.
-
Solution: Ensure the catalyst (NaI/TBAI) is completely dry before use. Consider spiking an additional 0.1 equiv of catalyst and 1.0 equiv of base, then elevating the temperature by 10 °C.
-
References
-
Title: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions Source: Organic Letters, ACS Publications URL: [Link]
- Title: Emopamil-binding protein inhibitors and uses thereof (WO2023164063A1)
- Title: Ikaros zinc finger family degraders and uses thereof (WO2023178181A1)
Sources
Technical Support Center: Troubleshooting Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate Workflows
Introduction
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is a highly versatile bifunctional building block, primarily utilized in the synthesis of spirocyclic azetidine derivatives (e.g., spiro[3.3]heptanes) via double nucleophilic substitution. While the tert-butyloxycarbonyl (Boc) protecting group is generally [1], researchers frequently report unintended Boc cleavage during these alkylation reactions. This guide provides a mechanistic analysis and field-proven protocols to preserve the Boc group during your workflows.
Mechanistic Causality: Why Does the Boc Group Cleave?
As a Senior Application Scientist, I emphasize that troubleshooting must start with molecular causality. The Boc group is notoriously sensitive to acidic conditions. Cleavage occurs when the carbamate carbonyl oxygen is protonated (or coordinated by a Lewis acid), which facilitates the fragmentation of the molecule into the deprotected amine, carbon dioxide, and a [2].
In reactions involving 3,3-bis(bromomethyl)azetidine-1-carboxylate, unintended acidic environments are generated via three primary pathways:
-
In Situ HBr Generation: The double S_N2 substitution of the bromomethyl groups inherently produces two equivalents of hydrogen bromide (HBr). If the reaction lacks a sufficient, highly soluble acid scavenger, the localized concentration of HBr drops the pH, triggering rapid Boc deprotection.
-
Hydrolysis of Alkyl Bromides: In the presence of trace moisture and elevated temperatures, the bromomethyl groups can undergo hydrolysis, continuously generating HBr even before the intended nucleophile reacts.
-
Lewis Acid Coordination: Some protocols attempt to activate the alkyl bromides using Lewis acids (e.g., ZnBr2, SnCl4). However, Lewis acids directly coordinate to the Boc carbonyl oxygen, mimicking protonation and [3].
Caption: Mechanistic pathway showing HBr-induced Boc cleavage and prevention via acid scavengers.
Frequently Asked Questions (FAQs)
Q1: I am using K₂CO₃ as a base for my spirocyclization, but I still see 20-30% Boc deprotection. Why? A: While K₂CO₃ is an excellent, non-nucleophilic base, it is heterogeneous (insoluble) in common organic solvents like acetonitrile (MeCN) or DMF. If the stirring rate is insufficient, the localized generation of HBr outpaces the solid-liquid phase neutralization. Solution: Switch to a homogeneous base like N,N-Diisopropylethylamine (DIPEA), or ensure vigorous mechanical stirring and use finely milled K₂CO₃.
Q2: Can I use a Lewis acid like NaI or ZnBr₂ to accelerate the substitution of the bromides? A: Finkelstein-type activation with NaI is generally safe, but transition metal Lewis acids (like ZnBr₂, AlCl₃, or SnCl₄) must be strictly avoided. These metals coordinate strongly to the carbamate oxygen, lowering the activation energy for the expulsion of the tert-butyl cation, leading to rapid Boc cleavage even at neutral pH.
Q3: Does temperature affect the stability of the Boc group in this reaction? A: Yes. Thermal degradation of Boc groups is well-documented. Prolonged heating above 80°C in polar solvents (especially if trace water is present) accelerates bromide hydrolysis and subsequent acid-catalyzed cleavage. Keep reaction temperatures between 60°C and 70°C and extend the reaction time rather than spiking the temperature.
Data Presentation: Acid Scavenger Compatibility Matrix
To ensure a self-validating system, selecting the correct base is critical. The table below summarizes the optimal scavengers for 3,3-bis(bromomethyl)azetidine-1-carboxylate workflows.
| Base / Scavenger | pKa (Conjugate Acid) | Solubility in MeCN/DMF | Boc Compatibility | Application Notes |
| DIPEA (Hünig's Base) | ~10.7 | High (Homogeneous) | Excellent | Highly Recommended. Sterically hindered; neutralizes HBr instantly without acting as a competing nucleophile. |
| K₂CO₃ (Milled) | ~10.3 | Low (Heterogeneous) | Excellent | Recommended. Excellent thermal stability. Requires vigorous stirring to prevent localized acidic pockets. |
| Triethylamine (TEA) | ~10.7 | High (Homogeneous) | Good | Acceptable. Slightly more nucleophilic than DIPEA; can occasionally form quaternary ammonium salts with the bromides. |
| Pyridine | ~5.2 | High (Homogeneous) | Poor | Not Recommended. Too weak to effectively scavenge HBr fast enough to protect the Boc group. |
| NaOH / KOH | ~15.7 | Low (Heterogeneous) | Moderate | Not Recommended. Strong aqueous bases can cause side reactions, including partial carbamate attack or substrate degradation. |
Standard Operating Procedure: Anhydrous Spirocyclization
This protocol outlines a self-validating methodology for the double nucleophilic substitution of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate with a primary amine, ensuring complete Boc retention.
Reagents & Equipment:
-
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq)
-
Primary Amine Nucleophile (1.05 eq)
-
DIPEA (3.0 eq) - Excess is required to neutralize the 2 eq of HBr generated.
-
Anhydrous Acetonitrile (MeCN) - Stored over 3Å molecular sieves.
-
Oven-dried glassware and nitrogen/argon line.
Step-by-Step Methodology:
-
Preparation: Purge an oven-dried round-bottom flask with nitrogen. Add Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq) and dissolve in anhydrous MeCN to achieve a 0.2 M concentration.
-
Base Addition: Add DIPEA (3.0 eq) to the solution at room temperature. Stir for 5 minutes. Self-Validation Check: The solution should remain clear. The excess base acts as a preventative buffer against any trace acid.
-
Nucleophile Addition: Cool the flask to 0°C using an ice bath. Add the primary amine (1.05 eq) dropwise over 10 minutes to control the initial exotherm.
-
Thermal Alkylation: Remove the ice bath and gradually heat the reaction to 65°C.
-
Monitoring: Monitor the reaction via LCMS or TLC every 2 hours. Self-Validation Check: Look for the mass of the desired spirocycle. If an [M-100] peak appears, Boc cleavage is occurring, indicating moisture ingress or insufficient base.
-
Workup: Once complete (typically 12-16 hours), cool to room temperature. Concentrate under reduced pressure. Dissolve the crude mixture in Ethyl Acetate and wash with saturated aqueous NaHCO₃. Critical: Avoid acidic washes like 1M HCl, which will cleave the Boc group during workup. Dry over Na₂SO₄ and purify via flash chromatography.
Caption: Step-by-step anhydrous workflow for nucleophilic substitution preserving the Boc group.
References
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: National Library of Medicine (PMC) URL: [Link]
-
Title: Boc Protecting Group for Amines. Source: Chemistry Steps URL: [Link]
-
Title: Lewis Acids - Reagent Guides. Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
Technical Support Center: Optimizing Reaction Yields for Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate Substitution
Welcome to the technical support center for optimizing substitution reactions with Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for this versatile building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of synthesizing 3,3-disubstituted and spirocyclic azetidines.
The inherent ring strain of the azetidine core (approx. 25.2 kcal/mol) presents both unique synthetic opportunities and challenges.[1][2] This guide will help you harness the reactivity of this strained system while mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low or no yield of my desired substituted product. What are the primary causes?
Low yields can stem from several factors, often related to the interplay between the nucleophile, solvent, and temperature.
-
Poor Nucleophile Reactivity: The nucleophile may not be strong enough to displace the bromide leaving groups efficiently. Softer, more polarizable nucleophiles (e.g., thiols, iodides) are generally more effective than harder nucleophiles (e.g., alcohols, secondary amines) in classic S_N2 reactions.
-
Steric Hindrance: The neopentyl-like arrangement of the two bromomethyl groups creates significant steric congestion at the C3 position. Bulky nucleophiles will struggle to access the electrophilic carbons.
-
Inappropriate Solvent Choice: For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.
-
Suboptimal Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions like elimination or decomposition of the strained azetidine ring.[3] A systematic temperature screen is often necessary.
-
Boc-Protecting Group Issues: While generally stable, the Boc (tert-butoxycarbonyl) group can be labile under strongly acidic or very high-temperature conditions, leading to starting material decomposition.[4]
Q2: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity?
Controlling the stoichiometry of the substitution is a common challenge.
-
To Favor Di-substitution:
-
Use a slight excess (1.05-1.2 equivalents) of a bidentate nucleophile for spirocyclization or at least 2.2 equivalents of a monodentate nucleophile.
-
Employ a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to ensure the nucleophile remains deprotonated and reactive.
-
Higher temperatures and longer reaction times can drive the reaction to completion.
-
-
To Favor Mono-substitution:
-
Use a stoichiometric amount or a slight deficit (0.9-1.0 equivalents) of the nucleophile.
-
Run the reaction at a lower temperature to slow the rate of the second substitution, which is often sterically more hindered.
-
Consider using a milder base or a phase-transfer catalyst to modulate reactivity.
-
Q3: I'm attempting to synthesize a spirocyclic azetidine, but I'm getting low yields and significant polymerization. What can I do?
The formation of spirocycles requires an intramolecular cyclization, which must compete with intermolecular polymerization.[5]
-
High-Dilution Conditions: This is the most critical factor. Running the reaction at very low concentrations (e.g., 0.01-0.05 M) favors the intramolecular pathway over the intermolecular one.[6] This can be achieved by adding the substrate slowly over several hours to a solution of the nucleophile and base (pseudo-high dilution).
-
Choice of Base and Solvent: A strong base is needed to deprotonate the nucleophile (e.g., a dithiol), but its solubility and compatibility with the solvent are key. For instance, NaH in DMF or K₂CO₃ in acetonitrile are common combinations.
-
Template Effect: In some cases, the choice of cation (e.g., Na⁺, K⁺, Cs⁺) can influence the cyclization efficiency by acting as a template that pre-organizes the linear intermediate for ring closure.
Q4: I'm concerned about the stability of the azetidine ring itself. Can it open during the reaction?
Yes, the ring strain that makes azetidines useful also makes them susceptible to nucleophilic ring-opening, although they are significantly more stable than aziridines.[2] This side reaction is more likely with highly aggressive nucleophiles or under harsh conditions. The nucleophile can attack one of the ring carbons (C2 or C4), leading to a ring-opened acyclic amine. To minimize this, use the mildest conditions possible (lowest effective temperature, less aggressive base) that still allow for the desired substitution at the bromomethyl groups.[7]
Troubleshooting Guide
Problem 1: Incomplete Conversion or Stalled Reaction
If TLC or LC-MS analysis shows significant unreacted starting material even after prolonged reaction time, consider the following variables.
Causality-Driven Parameter Optimization
The choice of reaction parameters is a balancing act between activating the desired S_N2 pathway and suppressing unwanted side reactions. The table below outlines the causal relationships to guide your optimization.
| Parameter | Recommended Range/Type | Rationale & Expert Insights |
| Solvent | Polar Aprotic (DMF, DMSO, MeCN) | Causality: These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, increasing its effective nucleophilicity. Protic solvents (e.g., alcohols) will form a hydrogen-bond cage around the nucleophile, blunting its reactivity. |
| Temperature | 25 °C to 100 °C | Causality: Increasing temperature provides the necessary activation energy for the S_N2 displacement. However, high temperatures (>100 °C) can favor elimination and decomposition.[1] An initial screen at RT, 60 °C, and 80 °C is advisable. |
| Base | K₂CO₃, Cs₂CO₃, NaH, DBU | Causality: For nucleophiles like thiols or phenols, a base is required to generate the more potent nucleophilic anion. Inorganic bases like K₂CO₃ are often sufficient and minimize side reactions. NaH offers stronger, irreversible deprotonation but requires anhydrous conditions. |
| Nucleophile Conc. | 1.1 - 2.5 eq. (for di-substitution) | Causality: Le Châtelier's principle dictates that a higher concentration of the nucleophile will push the equilibrium towards the product. However, a large excess can complicate purification. |
Problem 2: Formation of an Elimination Byproduct
The presence of a base can promote E2 elimination to form an alkylidene azetidine, especially at higher temperatures.
Workflow for Minimizing Elimination
Caption: Troubleshooting flow for minimizing E2 elimination.
Problem 3: Competing Reaction Pathways
Optimizing the reaction requires navigating a landscape of competing pathways. Understanding these alternatives is key to directing the reaction toward your desired product.
Caption: Competing reaction pathways in azetidine substitution.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. If the reaction does not proceed as expected, refer to the troubleshooting sections above.
Protocol 1: Synthesis of Tert-butyl 2,2-dimethyl-6-thia-1-azaspiro[3.3]heptane-1-carboxylate
This protocol details a spirocyclization using a dithiol nucleophile, a common application for this substrate. The high-dilution technique is critical for success.
Materials:
-
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq)
-
Propane-2,2-dithiol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two syringe pumps, add Cesium Carbonate (2.5 eq) and anhydrous acetonitrile (100 mL, to achieve a final concentration of ~0.01 M).
-
Nucleophile Addition: Add propane-2,2-dithiol (1.1 eq) to the stirred suspension of Cs₂CO₃ in MeCN.
-
High-Dilution Addition:
-
Dissolve Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq) in 50 mL of anhydrous MeCN in a gas-tight syringe for the first pump.
-
Prepare a solution of additional propane-2,2-dithiol (this is to ensure it remains in excess) in 50 mL of anhydrous MeCN for the second pump. While not always necessary, this can prevent dimerization of the starting material. This step can be omitted for simpler setups.
-
Begin the simultaneous, slow addition of both solutions into the reaction flask over 4-6 hours with vigorous stirring at 60 °C.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 60 °C overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure spirocyclic product.
Protocol 2: Controlled Synthesis of Tert-butyl 3-(azidomethyl)-3-(bromomethyl)azetidine-1-carboxylate
This protocol demonstrates a selective mono-substitution using sodium azide.[8][9]
Materials:
-
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq)
-
Sodium Azide (NaN₃) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.05 eq) to the solution at room temperature (20-25 °C). Note: Sodium azide is highly toxic. Handle with appropriate safety precautions.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically slower than di-substitution. Monitor carefully by TLC or LC-MS every 2-4 hours. The goal is to stop the reaction upon maximal formation of the mono-substituted product, before significant di-azide formation occurs. This may take anywhere from 8 to 24 hours.
-
Workup:
-
Once the desired conversion is reached, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (3x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. The mono-substituted product should have a distinct R_f value from the starting material and the di-substituted byproduct.
References
-
Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. [Link]
-
ResearchGate. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]
-
ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Alabugin, I. V., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3537–3553. [Link]
-
De Kimpe, N., & D'hooghe, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855–3954. [Link]
-
Mykhailiuk, P. K., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Hou, S., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 145(4), 2496–2506. [Link]
-
Fröhlich, J., Sauter, F., & Blasl, K. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Monatshefte für Chemie / Chemical Monthly, 125(4), 443-452. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51538-51564. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]
-
Kwiecien, N., & Gryko, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Advanced Synthesis & Catalysis, 363(10), 2533-2563. [Link]
-
Kobayashi, J., & Nakao, Y. (2007). SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. HETEROCYCLES, 73(1), 7. [Link]
-
Gotor, V., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7856–7864. [Link]
-
Synple Chem. (n.d.). Application Note – N-Boc protection. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
-
Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. [Link]
-
Kunz, H., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1629–1640. [Link]
-
Beilstein Journals. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]
Troubleshooting poor solubility of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physical chemistry bottlenecks of drug development. A recurring challenge in organic synthesis and early-stage bioassays is the poor aqueous solubility of heavily protected, halogenated intermediates.
This guide focuses specifically on troubleshooting the solubility of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5). By understanding the mechanistic causes of its insolubility, we can engineer self-validating protocols to force this compound into aqueous media or bypass the need for bulk solubility entirely.
Diagnostic Overview: The Causality of Insolubility
Before attempting to dissolve a compound, we must analyze why it resists solvation. The profound aqueous insolubility of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is driven by three compounding structural factors:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) moiety is a bulky, highly lipophilic shield designed specifically to mask the polarity of the azetidine nitrogen. It severely disrupts water's hydrogen-bonding network, making thermodynamic dissolution unfavorable .
-
Bromomethyl Substituents: The two heavy bromine atoms significantly increase the molecule's partition coefficient (LogP ~ 2.47) and crystal lattice energy. Halogens are highly hydrophobic; water cannot effectively solvate these dense, non-polar regions.
-
Lack of Ionizable Centers: Because the secondary amine is trapped as a neutral carbamate, the molecule cannot be protonated to form a water-soluble salt at physiological pH.
Decision Matrix & Troubleshooting Workflow
Do not blindly add solvents. Your solubilization strategy must be dictated by your downstream application. Use the following logic pathway to determine the correct protocol for your workflow.
Decision tree for solubilizing lipophilic Boc-protected azetidines based on application.
Quantitative Solubilization Matrix
The table below summarizes the expected performance of various excipients when applied to heavily brominated, Boc-protected heterocycles.
| Solubilization Strategy | Recommended Excipient / Catalyst | Typical Concentration Range | Expected Solubility Enhancement | Primary Mechanism of Action |
| Co-Solvent Dilution | DMSO or DMF | 1.0% – 5.0% (v/v) | 100x – 500x | Disrupts bulk water hydrogen-bonding network; solvates the Boc group. |
| Micellar Dispersion | Tween 80 or Triton X-100 | 0.1% – 2.0% (w/v) | 50x – 1000x | Amphiphilic encapsulation of the lipophilic brominated core into nanomicelles . |
| Host-Guest Complexation | HP-β-Cyclodextrin | 5.0% – 20.0% (w/v) | 10x – 100x | Hydrophobic inclusion of the tert-butyl moiety into the cyclodextrin cavity. |
| Phase Transfer (Synthesis) | Tetrabutylammonium Bromide | 1.0 – 5.0 mol% | N/A (Biphasic) | Interfacial transfer of aqueous nucleophiles into the organic phase. |
Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . You must perform the validation step before proceeding to your main experiment to guarantee that you are working with a true solution, not a hidden suspension.
Protocol A: Co-Solvent Mediated Solubilization (DMSO "Crash-Down" Method)
Use Case: In vitro screening and assays tolerating low concentrations of organic solvents.
Causality: DMSO effectively solvates the hydrophobic Boc group and bromines. However, dilution into water must be rapid to trap the compound in a metastable supersaturated state before the crystal lattice can nucleate.
-
Equilibration: Allow the solid Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate to reach room temperature in a desiccator to prevent moisture condensation.
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex vigorously for 2 minutes.
-
Aqueous Dilution: While rapidly vortexing your target aqueous buffer, inject the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO is ≤ 5% v/v).
-
Self-Validation Step (Optical Density): Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates light scattering from colloidal aggregation (precipitation). If the OD600 reads baseline (0.00 - 0.01), the compound is successfully solubilized.
Protocol B: Micellar Encapsulation via Non-Ionic Surfactants
Use Case: Strictly aqueous biological assays or self-emulsifying drug delivery systems (SEDDS) .
Causality: Non-ionic surfactants like Tween 80 form micelles above their Critical Micelle Concentration (CMC). The hydrophobic tails create a microenvironment that encapsulates the lipophilic azetidine, while the hydrophilic PEG heads maintain aqueous solubility.
-
Surfactant Priming: Prepare a 1% (w/v) solution of Tween 80 in your target aqueous buffer (e.g., PBS).
-
Film Hydration: Dissolve the azetidine compound in a volatile organic solvent (e.g., DCM) in a glass vial. Evaporate the solvent under a gentle stream of nitrogen to create a thin lipid film on the vial walls.
-
Hydration & Sonication: Add the 1% Tween 80 buffer to the vial. Sonicate in a bath sonicator at 30°C for 15–20 minutes until the film is completely lifted and the solution appears optically clear.
-
Self-Validation Step (Dynamic Light Scattering): Analyze the solution using DLS. A monodisperse peak at ~10–20 nm confirms successful micelle formation. The presence of peaks >1000 nm indicates undissolved API crystals, requiring further sonication or a higher surfactant ratio.
Protocol C: Biphasic Phase-Transfer Catalysis (PTC)
Use Case: Aqueous nucleophilic substitution reactions (e.g., replacing bromines with azides or amines).
Causality: If the goal is a chemical reaction, forcing the lipophilic compound into water is inefficient. Instead, dissolve the azetidine in an organic solvent (DCM) and the nucleophile in water. A phase transfer catalyst (TBAB) shuttles the water-soluble nucleophile across the boundary into the organic phase to react with the bromomethyl groups.
-
Organic Phase: Dissolve the azetidine starting material in DCM (0.5 M).
-
Aqueous Phase: Dissolve your nucleophile (e.g., Sodium Azide) in deionized water (1.5 M).
-
Catalysis: Add 5 mol% of Tetrabutylammonium bromide (TBAB) to the biphasic mixture. Stir vigorously (≥ 800 RPM) at room temperature or gentle reflux.
-
Self-Validation Step (Phase Interrogation): Stop stirring and allow the phases to separate completely. Extract a 10 µL aliquot strictly from the bottom organic phase (DCM). Run a TLC or LC-MS on this aliquot. The disappearance of the starting material confirms that the aqueous nucleophile successfully crossed the boundary and the reaction is proceeding, bypassing the need for aqueous solubility.
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? A: This is known as "solvent crash-out." The compound is highly soluble in pure DMSO, but as the DMSO diffuses into the bulk aqueous phase, the local concentration of the lipophilic azetidine rapidly exceeds its thermodynamic solubility limit. To prevent this, ensure rapid vortexing during addition to maximize dispersion, or pre-mix the buffer with a surfactant (like Tween 80) before adding the DMSO stock.
Q: Can I use heat to force Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate into solution? A: No. While gentle warming (e.g., 37°C) increases kinetic dissolution rates, it does not significantly alter the thermodynamic solubility limit of highly lipophilic compounds. Furthermore, excessive heat in aqueous media may lead to premature hydrolysis of the bromomethyl groups or thermal degradation.
Q: My reaction requires strictly aqueous conditions without surfactants. What are my options? A: If surfactants interfere with your downstream application, consider host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Alternatively, if the Boc group is not required for your final product, perform an N-Boc deprotection first (e.g., using TFA or TMSI). Removing the Boc group yields an azetidine amine salt, which is highly water-soluble and can be isolated as a zwitterionic or cationic species .
References
Technical Support Center: Optimizing the Synthesis of tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Welcome to the Application Support Center. The synthesis of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate from its corresponding diol is a critical transformation for researchers building spirocyclic scaffolds (e.g., 2-azaspiro[3.3]heptanes) [1]. However, this reaction is notoriously problematic due to the competing demands of the substrate: the neopentyl-like steric hindrance at the C3 position requires forcing conditions, while the acid-labile Boc group and the highly strained 4-membered azetidine ring demand mild environments [2].
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you minimize side reactions and maximize yields.
Mechanistic Pathway & Failure Modes
Understanding the mechanistic routing is the first step in troubleshooting. The diagram below illustrates the two primary synthetic routes and the causal pathways leading to common side reactions.
Mechanistic pathways for diol-to-dibromide conversion, highlighting conditions that trigger side reactions.
Troubleshooting FAQs
Q1: I am seeing significant loss of the Boc protecting group during bromination. How can I prevent this? Causality: Direct bromination using reagents like PBr3 or unbuffered CBr4/PPh3 generates hydrobromic acid (HBr) as a byproduct. The Boc carbamate is highly acid-sensitive and will rapidly cleave under these conditions. Solution: Abandon PBr3 . If you must use the Appel reaction ( CBr4/PPh3 ), buffer the system by adding 2.0 equivalents of imidazole or DIPEA to neutralize the generated acid. For complete avoidance of acidic byproducts, switch to the two-step Mesylation-Bromination route (Route B) [1].
Q2: My reaction stalls at the monobrominated intermediate. Why won't it go to completion? Causality: The C3 position of the azetidine ring is a neopentyl-like center. After the first hydroxyl is substituted, the steric bulk of the newly added bromine atom severely hinders the approach of the second nucleophile ( Br− ) via the required SN2 trajectory. Solution: You must overcome the activation energy barrier through concentration and excess reagents. Use 6.0–8.0 equivalents of anhydrous LiBr in a polar aprotic solvent. Do not attempt to push the reaction to completion simply by spiking the temperature, as this leads to Q3.
Q3: I'm observing complex mixtures with azetidine ring-opening side products. What is driving this? Causality: The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Elevated temperatures (typically >65 °C) combined with the presence of strong nucleophiles or Lewis acids can trigger nucleophilic attack on the ring carbons, leading to irreversible ring-opening [3]. Solution: Strictly control your reaction temperature. If using the mesylate displacement route, refluxing in acetone (56 °C) provides an ideal thermal ceiling that provides enough energy for the SN2 displacement without breaching the thermal threshold for ring opening.
Q4: How do I efficiently remove Triphenylphosphine Oxide (TPPO) if I use the Appel route? Causality: TPPO is a stoichiometric byproduct of the Appel reaction. It co-elutes with many non-polar products during silica gel chromatography and is highly soluble in standard organic solvents like DCM and EtOAc. Solution: Utilize differential solubility. Concentrate your crude reaction mixture to a thick oil, resuspend it in a minimal amount of DCM (1-2 mL), and rapidly add 20 mL of ice-cold diethyl ether or hexanes. The TPPO will precipitate as a white solid. Filter the suspension through a Celite pad.
Comparative Route Data
To aid in route selection, the following table summarizes the quantitative metrics and impurity profiles of the standard synthetic approaches.
| Synthesis Route | Reagents | Typical Yield | Primary Impurities | Scalability |
| Direct Appel | CBr4 , PPh3 , Imidazole | 50–65% | TPPO, Monobromide | Low (TPPO removal limits scale) |
| Unbuffered Bromination | PBr3 or CBr4/PPh3 | < 30% | Boc-deprotected, Ring-opened | Not Recommended |
| Mesylation-Bromination | 1. MsCl, Et3N 2. LiBr, Acetone | 75–85% | Unreacted mesylate | High (Clean step-wise conversion) |
Validated Experimental Protocol: Two-Step Mesylation-Bromination
This is the recommended, self-validating protocol for synthesizing tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate, optimized to prevent Boc-loss and ring-opening [1].
Step 1: Dimesylate Formation
-
Setup: Dissolve tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (1.0 eq, 10 mmol) in anhydrous DCM (100 mL, 0.1 M). Cool the flask to 0 °C under an inert nitrogen atmosphere.
-
Addition: Add Triethylamine (3.0 eq, 30 mmol). Slowly add Methanesulfonyl chloride (MsCl) (2.5 eq, 25 mmol) dropwise over 15 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Checkpoint (TLC): Quench a 50 µL aliquot in water/EtOAc. Run a TLC using 50% EtOAc/Hexanes.
-
Diagnostic: The starting diol ( Rf≈0.1 ) should be completely consumed. The dimesylate will appear as a single, less polar spot ( Rf≈0.4 ). Stain with KMnO4 (appears as a yellow spot on a purple background).
-
-
Workup: Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL) to remove acidic byproducts, followed by brine (50 mL). Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Do not purify. Use the crude dimesylate immediately in Step 2 to prevent degradation.
Step 2: Bromide Displacement
-
Setup: Dissolve the crude dimesylate from Step 1 in anhydrous Acetone (50 mL, 0.2 M).
-
Reagent Prep: Add anhydrous Lithium Bromide (LiBr) (6.0 eq, 60 mmol). Crucial: LiBr is highly hygroscopic. It must be oven-dried at 150 °C overnight prior to use to prevent introducing water, which can hydrolyze the mesylate back to the alcohol.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (56 °C) for 18–24 hours.
-
Self-Validation Checkpoint (LC-MS): Analyze a filtered aliquot by LC-MS.
-
Diagnostic: The target dibromide lacks basic sites and will not ionize well under standard ESI+ conditions. Look specifically for the Boc-fragmented mass: [M−tBu+H]+ at m/z 286 / 288 / 290. The presence of a 1:2:1 isotope pattern is the definitive confirmation of successful dibromination.
-
-
Workup: Cool to room temperature and concentrate the acetone in vacuo. Partition the residue between EtOAc (100 mL) and Water (50 mL). Wash the organic layer with water (2 x 50 mL) to remove excess LiBr and methanesulfonate salts. Dry over Na2SO4 , concentrate, and purify via silica gel chromatography (10% EtOAc/Hexanes) to yield the pure dibromide as a clear oil or white solid.
References
-
Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases Journal of Medicinal Chemistry - ACS Publications[Link]
- Azetidine analogues of nucleosidase and phosphorylase inhibitors US P
- Ikaros zinc finger family degraders and uses thereof World Intellectual Property Organiz
Ideal storage conditions to prevent degradation of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with irreproducible yields or failed coupling reactions when utilizing bifunctional building blocks like Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5).
This compound features a delicate structural balance: a highly reactive bis(bromomethyl) moiety paired with an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. The root cause of most experimental failures with this reagent is silent degradation due to improper handling and storage. This guide provides the mechanistic troubleshooting and self-validating protocols required to maintain the integrity of your batch.
Part 1: Troubleshooting FAQs & Degradation Mechanics
Q1: What are the absolute minimum storage requirements for this compound? A1: According to standard chemical supplier guidelines, such as those from1[1], this compound must be stored at -20°C , strictly sealed in a dry environment, and maintained under an inert atmosphere (Argon or Nitrogen). Protection from light is also highly recommended to prevent photolytic C-Br bond cleavage.
Q2: Why does the compound degrade so rapidly if left on the benchtop or exposed to air? A2: The degradation of this compound is an autocatalytic cascade triggered by atmospheric moisture. The primary alkyl bromides are susceptible to slow hydrolysis when exposed to water, a process that generates hydrobromic acid (HBr) as a byproduct, as detailed in literature on2[2]. Because the Boc protecting group is highly sensitive to strong acids, the generated HBr acts as a catalyst for3[3]. This strips the carbamate, releasing carbon dioxide and isobutylene gas, and yields the free azetidine amine. The free amine then acts as a nucleophile, attacking the remaining bromomethyl groups of adjacent molecules, leading to irreversible cross-linking and oligomerization.
Autocatalytic degradation cascade of Boc-protected bromomethyl azetidines triggered by moisture.
Q3: Can I recover or repurify the material once it has degraded? A3: Generally, no. Because the degradation pathway results in intermolecular cross-linking (oligomerization) and the irreversible loss of the Boc group as gaseous CO2 and isobutylene, the material cannot be "re-protected" easily without complex mixtures remaining. If you observe physical signs of degradation (e.g., a sticky resin instead of a free-flowing powder), discard the batch.
Part 2: Analytical Markers for Compound Integrity
Before initiating a complex multi-step synthesis, you must verify the structural integrity of your starting material. Use the quantitative parameters in the table below to distinguish between intact and degraded batches.
| Analytical Method | Target Parameter | Intact Compound (Expected) | Degraded Compound (Observed) | Mechanistic Rationale |
| 1H NMR (CDCl3) | Boc Group Shift | Sharp singlet at ~1.44 ppm (9H) | Loss of 1.44 ppm signal; new peaks <1.2 ppm | Acidic cleavage of the Boc group releases isobutylene gas. |
| 1H NMR (CDCl3) | Alkyl Bromide Shift | Sharp singlet at ~3.60 ppm (4H) | Shifted/broadened signals (~3.8-4.0 ppm) | Hydrolysis of primary bromides to alcohols or ethers. |
| LC-MS (ESI+) | Mass-to-Charge (m/z) | m/z 342 / 344 / 346 (1:2:1 ratio) | m/z 242 / 244 / 246 ([M-Boc+H]+) | Loss of Boc mass (-100 Da) due to acid-catalyzed cleavage. |
| Physical State | Visual Appearance | Free-flowing white/off-white solid | Sticky resin, yellowing, or pressurized vial | Polymerization of free azetidine; CO2 gas buildup. |
Part 3: Standard Operating Procedures (SOPs)
To ensure a self-validating system where errors are physically prevented by the workflow design, strictly adhere to the following protocols.
Protocol A: Inert Handling and Aliquoting Upon Receipt
Do not store the bulk bottle and open it repeatedly. Moisture introduced during daily use will destroy the entire batch.
-
Desiccator Equilibration: Upon receiving the cold shipment, place the sealed bottle inside a vacuum desiccator and allow it to warm to room temperature for at least 2 hours.
-
Causality: Opening a cold vial causes immediate atmospheric condensation on the compound walls, introducing the precise H2O molecules that initiate the HBr degradation cascade.
-
-
Glovebox Transfer: Transfer the unopened vial into a nitrogen or argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm).
-
Single-Use Aliquoting: Divide the bulk material into single-use amber glass vials (e.g., 100 mg to 500 mg portions, depending on your typical reaction scale).
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Amber glass prevents photolytic homolysis of the C-Br bonds.
-
-
Sealing: Seal the aliquots with PTFE-lined caps and wrap the exterior seal tightly with Parafilm.
-
Storage: Remove from the glovebox and immediately store at -20°C.
-
Causality: Sub-zero temperatures kinetically suppress any trace hydrolysis reactions.
-
Standard operating procedure for the inert handling and aliquoting of moisture-sensitive reagents.
Protocol B: Quality Control (QC) NMR Verification
When preparing an NMR sample to check compound integrity, the solvent itself can induce degradation, leading to a false positive.
-
Solvent Preparation: Pass commercial CDCl3 through a small plug of activated basic alumina immediately before use.
-
Causality: Commercial CDCl3 degrades over time when exposed to light and oxygen to form phosgene and DCl. The DCl will rapidly deprotect the Boc group during your NMR experiment, tricking you into believing the bulk batch has degraded. Basic alumina neutralizes the acid and removes trace D2O.
-
-
Sample Preparation: Inside a dry environment (glovebox or under a positive stream of N2), dissolve 5-10 mg of the compound in 0.5 mL of the treated CDCl3.
-
Acquisition: Transfer to an NMR tube, cap tightly, and acquire standard 1H and 13C spectra immediately. Do not leave the sample sitting at room temperature overnight.
References
- BLD Pharm. "2098131-64-5 | tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate". BLD Pharm.
- SciSpace. "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst". SciSpace.
- Benchchem. "Hydrogen bromide | 10035-10-6". Benchchem.
Sources
HPLC method validation for Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate purity analysis
HPLC Method Validation for Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate Purity Analysis: A Comparative Guide
Introduction
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is a highly functionalized, strained heterocyclic building block critical to modern pharmaceutical synthesis[1]. Its structural complexity—featuring an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group and two highly reactive bromomethyl moieties—presents unique analytical challenges. Ensuring its purity is paramount, as trace impurities can drastically impact downstream coupling reactions. This guide provides a comprehensive comparison of analytical methodologies, culminating in a fully validated, step-by-step High-Performance Liquid Chromatography (HPLC) protocol adhering to the latest ICH Q2(R2) guidelines[2].
Methodological Comparison: Why Core-Shell HPLC?
When analyzing Boc-protected amines, chromatographers often default to either Gas Chromatography (GC) or standard HPLC. However, the specific chemical nature of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate dictates a more refined approach.
1. The Failure of Gas Chromatography (GC) GC is fundamentally unsuitable for this compound. The Boc carbamate linkage is thermally labile; at typical GC injector temperatures (>200°C), it undergoes thermal elimination to yield isobutylene, carbon dioxide, and the free azetidine[3]. Additionally, the bromomethyl groups are prone to thermal dehydrohalogenation, leading to artificial degradation peaks that do not reflect the true purity of the bulk material.
2. Fully Porous Particles (FPP) vs. Superficially Porous Particles (SPP) While traditional 5.0 µm FPP columns are ubiquitous, they suffer from high mass transfer resistance (the C -term in the van Deemter equation). Because Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate lacks an aromatic chromophore, it relies on low-wavelength UV detection (e.g., 210 nm)[3]. SPP (Core-Shell) technology utilizes a solid silica core surrounded by a thin porous shell, reducing the diffusion path of analytes[4]. This results in significantly sharper peaks, enhancing the signal-to-noise (S/N) ratio and improving detection limits without exceeding the pressure limits of standard HPLC systems[5].
Caption: Logic pathway for selecting Core-Shell HPLC over GC and FPP for Boc-azetidine derivatives.
Data Presentation: Performance Comparison
Table 1: Chromatographic Performance Comparison (FPP vs. SPP)
| Parameter | 5.0 µm Fully Porous (FPP) | 2.6 µm Core-Shell (SPP) | Impact on Purity Analysis |
| Theoretical Plates (N) | ~80,000 plates/m | ~280,000 plates/m | Sharper peaks, better resolution of closely eluting degradants. |
| Backpressure | ~1,500 psi | ~2,800 psi | Compatible with standard HPLC (no UHPLC required). |
| Sensitivity (S/N at 210 nm) | Baseline | +40% improvement | Crucial for detecting trace impurities without a strong chromophore. |
| Analysis Time | 15 minutes | 6 minutes | Higher throughput for routine QC. |
Analytical Strategy & Causality
To establish a self-validating, robust analytical method, every parameter must be intentionally selected based on the molecule's physicochemical properties:
-
Detector Choice: UV at 210 nm. The ester and carbamate carbonyls absorb at this wavelength.
-
Mobile Phase Causality: 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile. Why TFA? While the azetidine nitrogen is Boc-protected and non-basic, trace deprotection generates highly basic secondary amines. TFA acts as an ion-pairing agent and maintains an acidic pH (~2.0). This protonates residual silanol groups on the silica stationary phase, eliminating secondary electrostatic interactions and preventing peak tailing[3]. Furthermore, TFA provides a stable baseline for low-wavelength UV detection.
Experimental Protocol: A Self-Validating System
This step-by-step protocol incorporates System Suitability Testing (SST) to ensure the method validates itself prior to every sample run.
Step 1: Reagent & Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.
-
Blank: Inject the diluent to establish the baseline and identify any system peaks.
-
Standard Solution: Accurately weigh 50.0 mg of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Yields 1.0 mg/mL).
Step 2: Instrument Setup
-
Column: Core-Shell C18, 100 mm × 4.6 mm, 2.6 µm particle size.
-
Column Temperature: 30°C (Stabilizes retention times and reduces mobile phase viscosity).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
Step 3: Gradient Elution Program
-
0.0 - 2.0 min: 10% B (Mobile Phase A: 0.1% TFA in H2O , Mobile Phase B: 0.1% TFA in ACN)
-
2.0 - 8.0 min: Linear gradient to 90% B
-
8.0 - 10.0 min: Hold at 90% B (Column wash)
-
10.0 - 10.1 min: Return to 10% B
-
10.1 - 14.0 min: Re-equilibration at 10% B
Step 4: System Suitability Testing (SST) - The Self-Validation Step Before analyzing unknown samples, inject the Standard Solution six consecutive times. The system is only validated for use if:
-
Theoretical Plates ( N ) ≥ 5,000.
-
Tailing Factor ( Tf ) ≤ 1.5.
-
Relative Standard Deviation (%RSD) of the main peak area ≤ 2.0%.
ICH Q2(R2) Method Validation
The method was validated according to the ICH Q2(R2) guideline, which emphasizes a lifecycle and risk-based approach to analytical procedures[2][6].
Caption: Sequential ICH Q2(R2) validation lifecycle for analytical procedure robustness.
Table 2: ICH Q2(R2) Validation Data Summary
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result (SPP Method) |
| Specificity | No interference at retention time | Resolution ( Rs ) > 2.0 for all known impurities |
| Linearity & Range | R2≥0.999 (LOQ to 120%) | R2=0.9998 |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% – 100.8% |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6) | %RSD = 0.75% |
| LOD / LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | LOD: 0.01%, LOQ: 0.03% |
| Robustness | Stable under deliberate variations | Pass (Temp ±5°C, Flow ±0.1 mL/min) |
-
Specificity: Demonstrated by spiking the standard with known synthetic precursors (e.g., unbrominated intermediates). The core-shell column provided baseline resolution for all critical pairs.
-
Linearity: Evaluated from the LOQ to 120% of the target concentration, yielding an R2 of 0.9998, confirming quantitative reliability across the operational range[7].
-
Robustness: Deliberate variations in column temperature and flow rate showed no significant impact on the SST parameters, proving the method's resilience in routine QC environments[6].
Conclusion
For the purity analysis of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate, Core-Shell HPLC significantly outperforms both GC and traditional FPP HPLC. By minimizing mass transfer resistance, the SPP method enhances the S/N ratio at low UV wavelengths, ensuring accurate detection of trace impurities without the risk of thermal degradation. Adherence to ICH Q2(R2) guidelines guarantees that this self-validating protocol is robust, reproducible, and ready for integration into pharmaceutical quality control workflows.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]
-
Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles."[Link]
-
Waters Corporation. "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds."[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)."[Link]
Sources
- 1. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | 2098131-64-5 | Benchchem [benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
A Tale of Two Scaffolds: A Comparative Guide to Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate and Boc-3-azetidinone as Synthetic Intermediates
In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold.[1] This strained, four-membered nitrogenous heterocycle is increasingly utilized by medicinal chemists to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity, which can lead to enhanced target engagement and novel intellectual property.[1][2] The strategic functionalization of the azetidine core is paramount, and the choice of the starting intermediate dictates the accessible chemical space.
This guide provides an in-depth, data-driven comparison of two pivotal azetidine building blocks: Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate and Boc-3-azetidinone . While both serve as precursors to complex azetidine derivatives, their intrinsic reactivity and synthetic potential are fundamentally different. We will explore their unique strengths, outline their primary applications, and provide validated experimental protocols to guide researchers in selecting the optimal intermediate for their specific drug discovery program.
The Intermediates: A Profile of Reactivity
A molecule's synthetic utility is encoded in its structure. The distinct functionalities of our two intermediates pre-ordain them for divergent synthetic pathways.
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate: The Spirocycle Architect
This intermediate is a gem-disubstituted electrophile. The defining feature is the presence of two primary bromomethyl groups attached to the C3 position of the azetidine ring. This "1,3-dielectrophile" configuration makes it an ideal precursor for the construction of spirocyclic systems.
-
Core Reactivity: The two bromine atoms serve as excellent leaving groups for sequential intramolecular nucleophilic substitution reactions. When treated with a bidentate nucleophile (e.g., a diamine, diol, or dimalonate), it readily undergoes cyclization to form a new ring fused at the C3 position of the azetidine.
-
Primary Application: Its principal use is the synthesis of azaspiro[3.X]alkanes, such as azaspiro[3.3]heptanes and azaspiro[3.4]octanes.[3] These scaffolds are of immense interest in medicinal chemistry as they serve as rigid, three-dimensional bioisosteres for more common, flexible ring systems like piperidine and piperazine.[4]
Boc-3-azetidinone: The Versatile Hub for C3-Functionalization
In contrast, Boc-3-azetidinone features a ketone at the C3 position. This carbonyl group is a versatile functional handle that opens the door to a wide array of classical and modern chemical transformations.
-
Core Reactivity: The ketone is susceptible to attack by nucleophiles and can be readily converted into other functional groups. This allows for the introduction of a diverse range of single substituents at the C3 position.
-
Primary Applications:
-
Reductive Amination: The reaction with a primary or secondary amine, followed by reduction, is a robust method to synthesize 3-aminoazetidine derivatives.[5]
-
Olefinations: Wittig or Horner-Wadsworth-Emmons reactions allow for the formation of exocyclic double bonds, creating precursors for further functionalization.[6]
-
Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignards) yields tertiary 3-hydroxy-3-alkyl/aryl-azetidines.
-
Enolate Chemistry: The α-protons can be deprotonated to form an enolate, enabling α-alkylation or other reactions.
-
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision between these two intermediates should be driven by the desired final molecular architecture.
Caption: Synthetic decision flowchart for intermediate selection.
Comparative Data Summary
| Feature | Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate | Boc-3-azetidinone |
| Primary Utility | Synthesis of spirocyclic systems | Introduction of diverse C3-monosubstituents |
| Key Reaction Type | Intramolecular SN2 Cyclization | Reductive Amination, Nucleophilic Addition, Olefination |
| Resulting Scaffold | High sp³ character, rigid 3D structures (e.g., azaspiro[3.3]heptanes) | Planar ketone or tetrahedral C3-substituted azetidines |
| Versatility | Specialized for spirocyclization | Highly versatile for a broad range of functional groups |
| Key Advantage | Direct and efficient route to complex spirocycles.[3][7] | Access to a wide library of C3-decorated azetidines via well-established protocols.[5][8] |
| Potential Challenge | Requires a suitable dinucleophile; risk of intermolecular polymerization if not optimized. | Reactions can generate stereoisomers if the nucleophile creates a new chiral center. |
Experimental Protocols & Data
To illustrate the practical application of these intermediates, we present two validated, step-by-step protocols for the synthesis of representative target molecules.
Protocol 1: Synthesis of a Spirocyclic Diamine using Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
This protocol details the construction of a protected 2,6-diazaspiro[3.3]heptane, a valuable scaffold in medicinal chemistry. The reaction proceeds via a double nucleophilic substitution.
Caption: Workflow for spirocycle synthesis.
Step-by-Step Methodology:
-
To a solution of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 eq) in acetonitrile (MeCN, ~0.1 M), add benzylamine (1.1 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) as a base.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16 hours, monitoring for the disappearance of starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane.
| Parameter | Typical Value |
| Yield | 75-90% |
| Reaction Time | 16 hours |
| Temperature | 82 °C (Reflux) |
| Scale | Gram-scale feasible |
Protocol 2: Synthesis of a 3-Aminoazetidine Derivative via Reductive Amination of Boc-3-azetidinone
This protocol demonstrates the synthesis of a 3-substituted aminoazetidine, a common motif in bioactive molecules. The reaction is a one-pot procedure involving imine formation and subsequent reduction.
Step-by-Step Methodology:
-
Dissolve Boc-3-azetidinone (1.0 eq) and the desired primary amine (e.g., cyclopropylamine, 1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (~0.2 M).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Acetic acid (AcOH, 1-2 eq) can be added to catalyze imine formation.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate.
| Parameter | Typical Value |
| Yield | 80-95% |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature |
| Key Reagent | NaBH(OAc)₃ is a mild reducing agent selective for the iminium ion over the ketone.[5] |
Conclusion and Strategic Outlook
The selection of a synthetic intermediate is a critical decision that shapes the entire discovery process. Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is the specialist, offering an elegant and direct path to structurally complex and rigid spirocyclic azetidines.[7] Its utility is unparalleled when the goal is to create novel 3D scaffolds that explore previously uncharted chemical space.
Conversely, Boc-3-azetidinone is the versatile workhorse. Its robust carbonyl chemistry provides access to a vast and diverse array of 3-monosubstituted azetidines, making it an indispensable tool for systematic structure-activity relationship (SAR) studies and lead optimization.[6]
For drug development professionals, understanding the distinct synthetic trajectories enabled by these two building blocks is essential. The choice is not about which is "better," but which is strategically aligned with the project's goals—be it the rapid construction of novel 3D frameworks or the exhaustive exploration of substituents around a core scaffold.
References
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. Available at: [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed. Available at: [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Center for Biotechnology Information. Available at: [Link]
-
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications. Available at: [Link]
-
Synthesis of Novel Angular Spirocyclic Azetidines. ACS Publications. Available at: [Link]
-
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]
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Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Access to 3-Azetidines via Halogenation of Titanacyclobutanes. National Center for Biotechnology Information. Available at: [Link]
-
Boc-3-azetidinone (398489-26-4) at Nordmann. Nordmann. Available at: [Link]
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro. Available at: [Link]
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). National Center for Biotechnology Information. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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- 4. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
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- 8. ricerca.uniba.it [ricerca.uniba.it]
Comparative Stability Guide: Boc-Protected vs. Unprotected Bis(bromomethyl)azetidines
Executive Summary & Chemical Context
Azetidines are highly strained four-membered nitrogenous heterocycles, possessing a ring strain of approximately 25.4 kcal/mol [1]. When functionalized with two electrophilic bromomethyl groups at the 3-position, the resulting scaffold—3,3-bis(bromomethyl)azetidine—becomes an exceptionally valuable building block for synthesizing complex spirocycles and CNS-active pharmacophores [2].
However, the coexistence of a nucleophilic secondary amine and two highly reactive primary alkyl bromides within the same molecule presents a severe stability challenge. This guide objectively compares the chemical stability, handling requirements, and reaction profiles of the unprotected free amine against its tert-butoxycarbonyl (Boc) protected counterpart, providing actionable methodologies for drug development professionals.
Mechanistic Causality: The Degradation vs. Stability Paradigm
The Unprotected Form: A Bifunctional Hazard In its unprotected free-base form, 3,3-bis(bromomethyl)azetidine acts simultaneously as a nucleophile and a potent dielectrophile. Because the secondary amine is highly nucleophilic, it rapidly attacks the electrophilic bromomethyl carbon of an adjacent molecule. This uncontrolled, intermolecular bis-substitution cascade leads to the formation of symmetrical, higher-molecular-weight impurities and extensive polymerization [4]. Even when stored as a hydrochloride salt, transient equilibrium shifts to the free base can initiate this oligomerization over time.
The Boc-Protected Form: Electronic and Steric Deactivation The installation of a Boc group to form N-Boc-3,3-bis(bromomethyl)azetidine fundamentally alters the molecule's electronic landscape. The lone electron pair on the azetidine nitrogen is delocalized into the adjacent carbamate carbonyl via resonance, which drastically attenuates the nitrogen's nucleophilicity [3]. Concurrently, the bulky tert-butyl moiety provides massive steric shielding around the nitrogen center. Consequently, the molecule is transformed from a self-reactive monomer into a bench-stable dielectrophile, completely arresting the intermolecular polymerization pathway.
Reaction Pathway Visualization
Divergent stability pathways of unprotected vs. Boc-protected bis(bromomethyl)azetidines.
Comparative Stability Data
The following table summarizes the quantitative and qualitative stability metrics of both compounds, demonstrating the necessity of Boc protection for long-term storage and controlled reactivity.
| Parameter | Unprotected 3,3-bis(bromomethyl)azetidine | N-Boc-3,3-bis(bromomethyl)azetidine |
| Nitrogen Nucleophilicity | High (Active Secondary Amine) | Negligible (Resonance-stabilized Carbamate) |
| Polymerization Rate (25°C, 0.1M) | Rapid (< 2 hours to significant oligomerization) | None detected over 72 hours |
| Shelf-Life (Free Base, 25°C) | < 24 hours | > 12 months |
| Shelf-Life (HCl Salt, 4°C) | 1–3 months (Slow degradation) | N/A (Stored as stable free molecule) |
| Orthogonality to Base | Poor (Self-reacts instantly) | Excellent (Stable to DIPEA, TEA, NaOH)[3] |
Experimental Methodologies: Self-Validating Protocols
Protocol A: Quantitative Stability Assessment via LC-MS
To empirically validate the stability differences and track degradation kinetics, researchers must employ a self-validating kinetic assay.
-
Sample Preparation : Prepare a 0.05 M solution of unprotected 3,3-bis(bromomethyl)azetidine free base (freshly neutralized from the HCl salt) and a 0.05 M solution of N-Boc-3,3-bis(bromomethyl)azetidine, both in anhydrous acetonitrile.
-
Incubation : Maintain both solutions at 25°C under an inert nitrogen atmosphere.
-
Sampling & Quenching : Extract 10 µL aliquots at t = 0, 1, 4, 12, and 24 hours. Quench immediately in 990 µL of a 0.1% TFA in water/acetonitrile mixture. Causality: The TFA instantly protonates any free amines, completely arresting further intermolecular alkylation and locking the degradation profile for accurate measurement [3].
-
LC-MS Analysis : Inject the quenched samples onto a C18 reverse-phase column.
-
Data Interpretation : The unprotected sample will exhibit a rapid exponential decay of the monomer mass peak with the concurrent appearance of higher molecular weight polymeric peaks (dimers, trimers). The Boc-protected sample will maintain a constant monomer peak area, validating its structural integrity.
Protocol B: Controlled Deprotection and In Situ Spirocyclization
When the free amine is required for downstream synthesis (e.g., forming complex spiro[3.3]heptanes or degraders), the Boc group must be removed and the intermediate trapped immediately under specific kinetic conditions to prevent polymerization [4, 5].
-
Deprotection : Treat N-Boc-3,3-bis(bromomethyl)azetidine with 20% TFA in dichloromethane (DCM) for 2 hours at room temperature [3].
-
Concentration : Evaporate the solvent under reduced pressure to yield the stable TFA salt of the dielectrophile. Do not neutralize at this stage.
-
High Dilution Setup : Prepare a highly dilute solution (0.01 M to 0.05 M) of the target primary amine nucleophile and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in refluxing acetonitrile [4, 5].
-
Slow Addition : Dissolve the azetidine TFA salt in acetonitrile and add it dropwise via a syringe pump over 4–6 hours to the refluxing amine solution.
-
Causality : The slow addition and high dilution ensure that the concentration of the reactive, unprotected azetidine remains exceptionally low at any given moment. This kinetic control heavily favors the desired intramolecular cyclization (forming the spirocycle) over the detrimental intermolecular bis-substitution (polymerization) [4].
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC / NIH URL:[Link]
- WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof Source: Google Patents URL
A Senior Application Scientist's Guide to the Safe Disposal of Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
This document provides essential, immediate safety and logistical information for the proper handling and disposal of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (CAS No. 2098131-64-5). The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety, regulatory compliance, and environmental protection.
Executive Summary: The Disposal Imperative
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is a trifunctional molecule presenting a unique combination of chemical hazards. Its disposal is not a routine matter of solvent waste collection. The molecule's architecture, comprising a strained azetidine ring, a labile tert-butoxycarbonyl (Boc) protecting group, and two reactive bromomethyl functionalities, necessitates a multi-faceted risk assessment. The primary directive for the disposal of this compound, and any waste containing it, is high-temperature incineration by a licensed hazardous waste management facility . This guide will detail the scientific rationale behind this directive and provide the necessary operational protocols for safe interim handling.
Hazard Profile & Chemical Causality
Understanding the disposal protocol begins with a chemical understanding of the compound's inherent risks. The hazard is not monolithic but rather a composite of the reactivity of its constituent parts.
| Structural Feature | Associated Hazards & Chemical Rationale | Primary Citations |
| Azetidine Ring | Inherent Ring Strain (~25.4 kcal/mol): This four-membered ring is thermodynamically unstable and susceptible to ring-opening reactions.[1] Acid Sensitivity: The ring can undergo acid-mediated decomposition, a process that can be unpredictable and potentially exothermic.[2][3][4] | [1][2][3][4] |
| bis(Bromomethyl) Groups | Reactive Alkylating Agent: These groups are analogous to benzylic bromides, which are highly reactive towards nucleophiles.[5][6] This makes the compound a potential mutagen and a substance that can react unpredictably with other chemicals in a mixed waste stream. | [5][6] |
| tert-Butoxycarbonyl (Boc) Group | Acid Lability: The Boc group is designed for easy removal under acidic conditions.[1][7] Inadvertent contact with acidic waste can lead to uncontrolled deprotection, generating gas (isobutylene and CO₂) and altering the chemical properties of the waste. | [1][7] |
| Overall Compound | Known Health Hazards: Classified as causing skin irritation (H315), serious eye irritation (H319), and potential drowsiness or dizziness (H336).[8] | [8] |
Disposal Decision Workflow
The following diagram outlines the mandatory decision-making process for the disposal of tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
